MCP110
Description
Properties
IUPAC Name |
N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-5-phenyl-N-(2-pyridin-2-ylethyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N2O3/c1-37-32-24-29(19-20-31(32)38-26-28-15-6-3-7-16-28)25-35(23-21-30-17-10-11-22-34-30)33(36)18-9-8-14-27-12-4-2-5-13-27/h2-7,10-13,15-17,19-20,22,24H,8-9,14,18,21,23,25-26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLZIHLAMJDONF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN(CCC2=CC=CC=N2)C(=O)CCCCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of MCP110 in the RAS Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MCP110 is a small molecule inhibitor that potently and specifically targets the RAS signaling pathway, a critical mediator of cell growth, proliferation, and survival that is frequently dysregulated in human cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream cellular effects, and the experimental methodologies used to elucidate its function. This compound functions by disrupting the protein-protein interaction between RAS and its downstream effector, RAF-1, thereby inhibiting the canonical MAP kinase (MAPK) cascade. This inhibition leads to a reversal of RAS-dependent oncogenic phenotypes, including a reduction in cell proliferation, a halt in cell cycle progression, and a decrease in anchorage-independent growth. This guide is intended to serve as a valuable resource for researchers and drug development professionals working on RAS-targeted cancer therapies.
Core Mechanism of Action: Inhibition of the RAS-RAF-1 Interaction
The primary mechanism of action of this compound is the disruption of the physical interaction between the RAS GTPase and the RAF-1 serine/threonine kinase.[1][2] In its active, GTP-bound state, RAS recruits RAF-1 to the cell membrane, initiating a signaling cascade that is central to cell proliferation and survival.[1][2] this compound intervenes at this critical juncture, preventing the association of RAS and RAF-1.[1][2] This inhibitory action has been demonstrated to be specific, as this compound does not affect cells transformed with constitutively active RAF-1, indicating that its activity is upstream of RAF activation.[1]
Signaling Pathway Diagram
The following diagram illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention by this compound.
References
Unraveling the Enigma of MCP110: A Search for a Novel Compound
A comprehensive search for the compound designated as MCP110 has yielded no specific chemical entity within publicly accessible scientific databases and literature. The identifier "this compound" appears to be associated with commercial electronic components rather than a therapeutic agent or research molecule.
Our investigation into the discovery and synthesis of a compound named this compound, aimed at providing an in-depth technical guide for researchers and drug development professionals, could not locate any published data, experimental protocols, or established signaling pathways corresponding to this designation. The search for "this compound" predominantly leads to information about resettable illuminated break glass units and call points used in security and emergency systems.
While the query included searches for variations such as "this compound synthesis protocol" and "this compound mechanism of action," no relevant results in the field of chemistry, pharmacology, or biomedical research were found. It is possible that "this compound" represents an internal project code, a novel compound not yet disclosed in public forums, or a misidentification.
For the benefit of the intended audience, we present information on related but distinct entities that were identified during the search:
Distinguishable Entities:
-
MCS110: A compound investigated in a clinical trial in combination with neoadjuvant chemotherapy for hormone-receptor-positive and HER2-negative breast cancer.[1] This study focuses on reprogramming the tumor immune microenvironment by targeting colony-stimulating factor-1 (CSF-1).[1]
-
MTX110: A panobinostat nanoparticle formulation that has been the subject of a Phase I/II clinical trial for treating newly-diagnosed diffuse intrinsic pontine glioma (DIPG).[2]
-
Monocyte Chemoattractant Protein-1 (MCP-1): Also known as chemokine ligand 2 (CCL2), this is a well-characterized protein involved in the recruitment of monocytes, memory T lymphocytes, and natural killer cells to sites of inflammation.[3] The signaling pathways of MCP-1 are a subject of extensive research and involve multiple signal transduction pathways, including protein kinase C and tyrosine phosphorylation.[4][5]
Illustrative Signaling Pathway of a Related Chemokine
To provide a conceptual framework that may be relevant to the interests of the target audience, we present a generalized signaling pathway for Monocyte Chemoattractant Protein-1 (MCP-1). This diagram illustrates the complex interactions that can be expected from a signaling molecule in this class.
Caption: Generalized MCP-1 Signaling Pathway.
Conclusion
While a detailed technical guide on the discovery and synthesis of "this compound" cannot be provided due to the absence of public data, we hope the contextual information on related entities and the illustrative signaling pathway serve as a valuable resource for researchers in the field of drug discovery. We recommend that individuals interested in "this compound" verify the compound's designation and consult internal or proprietary documentation for specific details. Should "this compound" be a novel compound that enters the public domain in the future, a comprehensive guide will be developed based on the available scientific literature.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Activation of MCP-1 gene expression is mediated through multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling pathways for monocyte chemoattractant protein 1-mediated extracellular signal-regulated kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
MCP110: A Technical Guide to a RAS/RAF Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The RAS/RAF signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation, frequently driven by mutations in RAS or RAF genes, is a hallmark of many human cancers. The direct interaction between RAS and RAF proteins is a pivotal event in this cascade, making it a key target for therapeutic intervention. MCP110 is a small molecule inhibitor identified through a yeast two-hybrid screen that specifically disrupts the RAS/RAF-1 interaction. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative preclinical data, and detailed experimental protocols for its characterization.
Introduction to the RAS/RAF Signaling Pathway
The RAS-RAF-MEK-ERK (MAPK) pathway is a crucial intracellular signaling cascade that transmits signals from cell surface receptors to the nucleus, influencing a wide range of cellular processes.[1][2] RAS, a family of small GTPases, acts as a molecular switch.[2] Upon activation by upstream signals, RAS binds to and activates RAF kinases, which are serine/threonine-specific protein kinases. This initiates a phosphorylation cascade where RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK. Activated ERK then translocates to the nucleus to regulate gene expression, leading to cell proliferation, differentiation, and survival. Dysregulation of this pathway is a major driver of tumorigenesis.[1][2]
This compound: Mechanism of Action
This compound is a small molecule compound that functions as a direct inhibitor of the protein-protein interaction between RAS and RAF-1.[3][4] It was identified from a chemical library using a yeast two-hybrid screening approach designed to detect molecules that could disrupt this specific interaction.[4] By binding at or near the RAS/RAF-1 interface, this compound prevents the recruitment of RAF-1 to the cell membrane by activated RAS, thereby inhibiting the subsequent activation of the downstream MAPK signaling cascade.[4] This leads to a reduction in the phosphorylation of MEK and ERK.[4] The inhibitory action of this compound is specific to the RAS-dependent activation of RAF-1, as it does not inhibit the kinase activity of pre-activated RAF-1.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Concentration | Effect | Reference |
| Yeast Two-Hybrid | SKY54 Yeast | 30 µM | Inhibition of H-Ras and Raf-1 interaction | |
| H-Ras (V12)-induced AP-1 activation | HEK293 | 10 µM | Inhibition | [3] |
| H-Ras (V12)-induced AP-1 activation | HEK293 | 20 µM | Inhibition | [3] |
| Ras-induced Raf-1 activation | HEK293 | 20 µM | Significant decrease | [3][4] |
| Endogenous Raf-1 activity | HT1080 | 1, 2, 5, 10, 20 µM | Dose-dependent inhibition | [3] |
| MEK1 activity | HT-1080 | 20 µM | Inhibition | |
| Cyclin D levels | A549 | 20 µM | Decrease | [3] |
| Anchorage-independent growth | A549, PANC-1 | Not specified | Inhibition | [4] |
Table 2: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Tumor Model | Treatment | Dosage | Effect on Tumor Volume | Reference |
| SW620 colorectal cancer | This compound alone | 100 mg/kg | Reduction | |
| SW620 colorectal cancer | This compound alone | 600 mg/kg | Reduction | |
| SW620 colorectal cancer | This compound in combination with paclitaxel | Not specified | Reduction |
Signaling and Experimental Workflow Diagrams
RAS/RAF Signaling Pathway and Point of this compound Inhibition
Caption: RAS/RAF signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Identification and Characterization of this compound
Caption: Experimental workflow for this compound discovery and validation.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Yeast Two-Hybrid (Y2H) Assay for RAS/RAF-1 Interaction
-
Objective: To identify small molecules that inhibit the interaction between H-Ras and Raf-1.
-
Yeast Strain: SKY54, which contains cI-DBD-H-Ras (G186) and AD-Raf-1 (full length) fusion proteins.
-
Protocol:
-
Grow SKY54 yeast cells to exponential phase.
-
Mix the cells with low-melt agarose, BU-salts, and 5-bromo-4-chloro-3-indoyl β-D-galactopyranoside (X-Gal) and pour as a monolayer in a 96-well plate.
-
Add the library of chemical compounds (including this compound at a concentration such as 30 µM) to the wells.
-
Incubate the plates and monitor for the inhibition of the blue color development, which indicates a disruption of the Ras/Raf-1 interaction. A subtractive screen using a negative control protein-protein interaction is used to eliminate non-specific inhibitors.
-
In Vitro Raf-1 Kinase Assay
-
Objective: To determine the effect of this compound on Ras-induced Raf-1 kinase activity.
-
Cell Line: Human embryonic kidney 293 (HEK293) cells.
-
Protocol:
-
Co-transfect HEK293 cells with expression vectors for Flag-tagged Raf-1 and constitutively active H-Ras (V12).
-
Serum-starve the cells and treat with either DMSO (vehicle control) or this compound (e.g., 20 µM).
-
Lyse the cells and immunoprecipitate Flag-tagged Raf-1 using anti-Flag antibodies.
-
Perform an in vitro kinase assay using the immunoprecipitated Raf-1, recombinant MEK1 as a substrate, and [γ-³²P]ATP.
-
Resolve the reaction products by SDS/PAGE and visualize the phosphorylated MEK1 by autoradiography.
-
Western Blot Analysis of Downstream Signaling
-
Objective: To assess the phosphorylation status of MEK and ERK in cells treated with this compound.
-
Cell Line: HT1080 fibrosarcoma cells.
-
Protocol:
-
Culture HT1080 cells and treat with varying concentrations of this compound (e.g., 1-20 µM) or DMSO for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein lysate by SDS/PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for phosphorylated MEK (p-MEK), total MEK, phosphorylated ERK (p-ERK), and total ERK.
-
Incubate with appropriate HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Anchorage-Independent Growth (Soft Agar) Assay
-
Objective: To evaluate the effect of this compound on the transformed phenotype of cancer cells.
-
Cell Lines: A549 lung carcinoma and PANC-1 pancreatic carcinoma cells.
-
Protocol:
-
Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Harvest cells and resuspend them in culture medium containing 0.3% agar and the desired concentration of this compound or DMSO.
-
Plate the cell-agar suspension on top of the base layer.
-
Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the cells with medium containing this compound or DMSO every few days.
-
Stain the colonies with crystal violet and count the number of colonies to determine the extent of anchorage-independent growth.
-
In Vivo Xenograft Study
-
Objective: To assess the anti-tumor efficacy of this compound in a mouse model.
-
Animal Model: Nude mice.
-
Tumor Model: Subcutaneous injection of SW620 colorectal cancer cells.
-
Protocol:
-
Inject SW620 cells subcutaneously into the flank of nude mice.
-
Once tumors are established, randomize the mice into treatment groups.
-
Administer this compound (e.g., 100 or 600 mg/kg) or vehicle control, either alone or in combination with other agents like paclitaxel, according to the dosing schedule.
-
Monitor tumor volume and body weight of the mice throughout the study.
-
At the end of the study, excise the tumors and weigh them to determine the treatment efficacy.
-
Conclusion
This compound represents a promising class of anti-cancer compounds that function by disrupting the critical protein-protein interaction between RAS and RAF-1. The preclinical data demonstrate its ability to inhibit the MAPK signaling pathway, revert transformed phenotypes in cancer cells, and reduce tumor growth in vivo. The detailed protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other RAS/RAF interaction inhibitors. Further optimization of this compound's potency and pharmacokinetic properties will be crucial for its potential clinical development.
References
- 1. The Mitogen Activated Protein Kinase Pathway Facilitates Resistance to the Src Inhibitor, Dasatinib, in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From laptop to benchtop to bedside: Structure-based Drug Design on Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drugging the undruggable Ras: mission possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis for HEF1/NEDD9/Cas-L action as a multifunctional coordinator of invasion, apoptosis and cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MCP110 in the Attenuation of ERK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ras-Raf-MEK-ERK signaling cascade is a critical pathway regulating cellular proliferation and survival, and its aberrant activation is a hallmark of many human cancers. Consequently, targeting components of this pathway has been a significant focus of anti-cancer drug development. This technical guide provides a comprehensive overview of the small molecule MCP110 and its role as an inhibitor of the ERK signaling pathway. This compound disrupts the crucial protein-protein interaction between Ras and Raf-1, thereby preventing downstream activation of the kinase cascade. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed protocols for key experimental assays, and visualizes the relevant biological pathways and experimental workflows.
Introduction to the ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a conserved signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating a wide array of cellular processes including proliferation, differentiation, and survival.[1] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular ligands such as growth factors. This leads to the activation of the small GTPase Ras, which in turn recruits and activates the Raf serine/threonine kinases (A-Raf, B-Raf, and c-Raf/Raf-1). Activated Raf then phosphorylates and activates MEK1 and MEK2 (MAPK/ERK kinases), which subsequently phosphorylate and activate ERK1 and ERK2. Activated ERK can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and cellular function. Dysregulation of this pathway, often through mutations in Ras or B-Raf, is a common driver of oncogenesis.[2]
This compound: A Disruptor of the Ras-Raf Interaction
This compound is a small molecule identified through yeast two-hybrid screens as an inhibitor of the interaction between Ras and Raf-1.[3] By binding to one of these proteins, this compound prevents the formation of the Ras-Raf complex, which is a critical upstream event for the activation of the entire ERK signaling cascade.[4][5] This disruption leads to a reduction in the phosphorylation and activation of downstream components, including MEK and ERK.[6] The inhibitory action of this compound has been shown to be dose-dependent in various cancer cell lines.[3][7]
Quantitative Analysis of this compound Activity
The inhibitory effects of this compound on the ERK signaling pathway have been quantified through various in vitro assays. The following tables summarize the available data on the efficacy of this compound.
| Cell Line | Assay Type | Endpoint Measured | This compound Concentration | Result | Reference |
| NIH 3T3 | Ras-Raf Pulldown | Ras-GTP bound to Raf-RBD | 3, 10, 30 µM | Dose-dependent decrease in bound Ras | [3] |
| NIH 3T3 | Western Blot | Phospho-ERK1/2 levels | 3, 10, 30 µM | Dose-dependent decrease in p-ERK1/2 | [3] |
| HT1080 Fibrosarcoma | In vitro Kinase Assay | Endogenous Raf-1 activity | 1, 2, 5, 10, 20 µM | Dose-dependent inhibition of Raf-1 activity | [6][7] |
| HEK293 | In vitro Kinase Assay | H-Ras (V12)-induced Raf-1 activation | 20 µM | Significant decrease in Raf-1 activation | [6][7] |
| HT1080 Fibrosarcoma | Western Blot | Endogenous MEK1 activity | Not specified | Inhibition of MEK1 activity | [6] |
| HT1080 Fibrosarcoma | Western Blot | ERK phosphorylation | Not specified | Inhibition of ERK phosphorylation | [6] |
| A549 Lung Carcinoma | In vitro Kinase Assay | EGF-induced Raf-1 activation | Not specified | Inhibition of Raf-1 activation | [6] |
| Cell Line | Assay Type | IC50 / GI50 Value | Reference |
| NIH3T3-K-Ras(G12V) | Proliferation Assay | 17 µM | [8] |
| NIH3T3-K-Ras(G12V) | Soft Agar Colony Assay | 8.1 µM | [8] |
| SW620 (colorectal) | Not specified | 10-15 µM | [8] |
| HCT116 (colorectal) | Not specified | 10-15 µM | [8] |
| MDA-MB-231 (breast) | Not specified | 10-15 µM | [8] |
| NCI-H460 (lung) | Not specified | 10-15 µM | [8] |
| A549 (lung) | Not specified | 10-15 µM | [8] |
| HCT-116 (colorectal) | WST-1 Assay | GI50: 16.2 µM | [7] |
Experimental Protocols
Ras-Raf Interaction Pulldown Assay
This assay is designed to quantify the interaction between active Ras (GTP-bound Ras) and the Ras-binding domain (RBD) of Raf.
Materials:
-
Cells of interest (e.g., NIH 3T3 cells)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
GST-Raf-RBD fusion protein immobilized on glutathione-agarose beads
-
Wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20)
-
SDS-PAGE sample buffer
-
Anti-Ras antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired time.
-
Lyse the cells on ice using cold lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Incubate the cleared lysates with GST-Raf-RBD beads for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with cold wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against Ras.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
Western Blot for Phospho-ERK (p-ERK)
This protocol details the detection of phosphorylated ERK as a measure of ERK pathway activation.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Culture and treat cells with this compound as described in the pulldown assay protocol.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal.
-
To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry. The ratio of p-ERK to total ERK represents the level of ERK activation.
Visualizations
Signaling Pathway Diagram
Caption: The ERK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Ras-Raf Pulldown Assay
References
- 1. A robust and rapid xenograft model to assess efficacy of chemotherapeutic agents for human acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of ERK2 Interactions with Substrate Proteins: ROLES FOR KINASE DOCKING DOMAINS AND ACTIVITY IN DETERMINING BINDING AFFINITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro and in vivo synergy of MCP compounds with MAPK pathway- and microtubule-targeting inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
foundational studies on MCP110 in cancer
An In-depth Technical Guide to Foundational Studies of MCP-1/CCL2 in Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a potent chemokine that plays a pivotal role in the tumor microenvironment (TME).[1][2][3] Initially identified for its ability to recruit monocytes, macrophages, and other immune cells, foundational research has established the CCL2/CCR2 signaling axis as a critical mediator of tumor progression, metastasis, and immunosuppression.[3][4][5][6] Overexpression of CCL2 is frequently observed in various cancers and is often correlated with aggressive disease and poor patient outcomes.[6] This guide provides a technical overview of the core findings, quantitative data, key experimental protocols, and signaling pathways elucidated in foundational studies of CCL2 in oncology.
Quantitative Data from Foundational Studies
The following tables summarize key quantitative findings from seminal studies on CCL2, providing a comparative view of its expression levels and functional impact in various cancer contexts.
Table 1: CCL2 Expression Levels in Cancer Models
| Cancer Type | Model System | CCL2 Concentration | Key Finding | Reference |
|---|---|---|---|---|
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Cal27 cell line co-cultured with THP-1 macrophages | >400 pg/mL (supernatant) | Co-culture significantly increased secreted CCL2 from a baseline of ~200 pg/mL. | [7][8] |
| Human Breast Cancer | MDA-MB-231, MCF7, SK-BR-3 cell lines | Variable (lysates and medium) | CCL2 protein was detected in both cell lysates and culture medium of various breast cancer cell lines. | [9] |
| Diffuse Large B-cell Lymphoma (DLBCL) | MYChigh/BCL2high cell lines | Increased vs. MYClow/BCL2low cells | Cells with high MYC/BCL2 expression showed significantly higher CCL2 expression and secretion. | [10][11] |
| Human Pancreatic Cancer | Pancreatic cancer cell lines (e.g., AsPC-1) | Constitutively high in 6 of 14 cell lines | A significant subset of pancreatic cancer cell lines constitutively express and secrete high levels of CCL2. |[12] |
Table 2: Functional Impact of CCL2 on Cellular Processes
| Process | Cell Type | CCL2 Concentration | Quantitative Effect | Reference |
|---|---|---|---|---|
| Cell Migration | THP-1 monocytic cells | 10 ng/mL | Optimal concentration for inducing maximal cell transmigration in a Transwell assay. | [13] |
| Macrophage Gene Expression | THP-1 derived macrophages co-cultured with fibroblasts | Not specified | 15-fold increase in CCL2 mRNA expression; 4-fold increase in CCR2 mRNA expression. | [12] |
| Macrophage Recruitment (in vivo) | CT26 colon carcinoma | Not applicable (anti-CCL2 antibody treatment) | Anti-CCL2 treatment reduced total tumor-associated macrophage (TAM) recruitment by ~25% compared to saline control. | [14] |
| Angiogenesis (in vivo) | Humanized fat pads with SVF/CCL2 cells | Not applicable (overexpression model) | Significantly increased CD31+ endothelial cell recruitment (p<0.0001) in pre-malignant lesions. |[15] |
Signaling Pathways and Logical Relationships
Visualizations of key pathways and experimental workflows provide a clear understanding of the mechanisms of CCL2 action and the methods used to study them.
CCL2-CCR2 Signaling Pathway in Cancer Progression
Caption: The CCL2-CCR2 signaling axis activates multiple downstream pathways to promote cancer.
Experimental Workflow: Transwell Migration Assay
Caption: Standard workflow for assessing cell migration in response to CCL2.
Detailed Experimental Protocols
Protocol: Transwell Chemotaxis Assay
This protocol is a synthesized standard for measuring monocyte/macrophage migration towards a CCL2 gradient.
-
Objective: To quantify the chemotactic response of cells (e.g., THP-1 monocytes) to CCL2.
-
Materials:
-
Transwell inserts (e.g., 8.0 µm pore size for monocytes).
-
24-well companion plates.
-
Cell culture medium (e.g., RPMI-1640).
-
Fetal Bovine Serum (FBS).
-
Recombinant human CCL2.
-
Fixation solution (e.g., 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol).
-
Cotton swabs.
-
-
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. The day before the assay, starve the cells by reducing serum concentration (e.g., to 0.5-1% FBS) for 18-24 hours. On the day of the assay, harvest cells and resuspend in serum-free medium at a concentration of 1 x 106 cells/mL.[2]
-
Assay Setup: Add 600 µL of medium containing the desired concentration of CCL2 (e.g., 10 ng/mL) to the lower wells of the 24-well plate.[13] Add 600 µL of serum-free medium to control wells.
-
Carefully place the Transwell inserts into the wells.
-
Add 100 µL of the prepared cell suspension (1 x 105 cells) to the upper chamber of each insert.[2]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period suitable for the cell type (e.g., 4-24 hours for monocytes).[2][16]
-
Staining and Quantification:
-
Remove the inserts from the plate.
-
Using a cotton swab, gently wipe the inside of the insert to remove non-migrated cells.[16]
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% paraformaldehyde for 15 minutes.[2]
-
Stain the cells by immersing the insert in 0.1% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several representative fields of view under an inverted microscope. Alternatively, destain the membrane with a solvent (e.g., 5% SDS) and measure the absorbance at 570 nm.[2]
-
-
Protocol: ELISA for CCL2 Quantification
This protocol provides a standard method for measuring CCL2 concentrations in biological samples like cell culture supernatants or serum.
-
Objective: To quantify the amount of CCL2 protein in a liquid sample.
-
Materials:
-
CCL2 ELISA kit (containing pre-coated microplate, detection antibody, HRP-conjugate, standards, and buffers).
-
Sample (e.g., cell culture supernatant, serum).
-
Microplate reader.
-
-
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Reconstitute standards and prepare serial dilutions as per the kit manufacturer's instructions.[17]
-
Binding: Add 100-200 µL of standards, controls, and samples to the appropriate wells of the antibody-coated microplate.[17] Cover the plate and incubate for 1-2 hours at room temperature or 37°C.[1][17]
-
Washing: Aspirate the liquid from each well and wash the plate 3-4 times with the provided wash buffer.
-
Detection: Add 100 µL of the biotin-conjugated detection antibody to each well. Cover and incubate for 1 hour.[1]
-
Washing: Repeat the wash step as described above.
-
Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Cover and incubate for 20-60 minutes in the dark.[1][18]
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-20 minutes, allowing color to develop.[18]
-
Stopping Reaction: Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.
-
Reading: Immediately read the absorbance of each well at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use this curve to determine the CCL2 concentration in the unknown samples.
-
Protocol: Flow Cytometry for CCR2 Expression on Monocytes
This protocol outlines the staining of cell surface CCR2 on immune cells for analysis by flow cytometry.
-
Objective: To identify and quantify the population of CCR2-expressing cells (e.g., monocytes) in a mixed-cell sample like peripheral blood.
-
Materials:
-
Procedure:
-
Antibody Cocktail Preparation: Prepare a master mix of antibodies in FACS buffer at pre-determined optimal concentrations. Include an isotype control cocktail for background staining assessment.[5]
-
Staining: Aliquot 100 µL of whole blood into FACS tubes. Add 50 µL of the antibody cocktail to each sample tube.[5]
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.[19]
-
Lysis: Add 1-2 mL of 1x Fix/Lyse solution to each tube. Vortex immediately and incubate for 10-15 minutes at room temperature in the dark to lyse red blood cells.[5]
-
Washing: Centrifuge the tubes at 400-500 x g for 5 minutes. Decant the supernatant.
-
Resuspend the cell pellet in 2 mL of FACS buffer and repeat the centrifugation step.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer. Acquire the samples on a flow cytometer.
-
Gating Strategy:
-
Gate on leukocytes based on Forward Scatter (FSC) and Side Scatter (SSC).
-
Gate on single cells using FSC-A vs FSC-H.
-
Identify monocytes based on CD45 expression and SSC properties, or more specifically using markers like CD14.[20]
-
Within the monocyte gate, quantify the percentage of CCR2-positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.
-
-
References
- 1. CCL2 ELISA kit [antibodies-online.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. CCL2: An Important Mediator Between Tumor Cells and Host Cells in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 5. bowdish.ca [bowdish.ca]
- 6. CCL2 in the Tumor Microenvironment. - DKFZ [inrepo02.dkfz.de]
- 7. CCL2/EGF positive feedback loop between cancer cells and macrophages promotes cell migration and invasion in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. ashpublications.org [ashpublications.org]
- 11. Increased CCL2/CCR2 axis promotes tumor progression by increasing M2 macrophages in MYC/BCL2 double-expressor DLBCL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The CCL2/CCR2 Axis Affects Transmigration and Proliferation but Not Resistance to Chemotherapy of Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage-targeted anti-CCL2 immunotherapy enhances tumor sensitivity to 5-fluorouracil in a Balb/c-CT26 murine colon carcinoma model measured using diffuse reflectance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Obesity promotes breast cancer by CCL2-mediated macrophage recruitment and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stackscientific.nd.edu [stackscientific.nd.edu]
- 17. rndsystems.com [rndsystems.com]
- 18. ELISA for measurement of monocyte chemoattractant protein-1 (MCP-1/CCL2) in human serum. [protocols.io]
- 19. Differential expression of CCR2 and CX3CR1 on CD16+ monocyte subsets is associated with asthma severity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Target Specificity and Binding Affinity of MCP110, a Ras/Raf-1 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target specificity and binding characteristics of MCP110, a small molecule inhibitor of the Ras/Raf-1 protein-protein interaction. The information presented herein is compiled from foundational studies and is intended to serve as a detailed resource for researchers in oncology and signal transduction.
Core Concepts: this compound and Its Target
This compound is a synthetic small molecule identified through a yeast two-hybrid screening designed to discover inhibitors of the critical interaction between Ras GTPases and the Raf-1 kinase[1][2][3][4]. This interaction is a pivotal event in the MAPK/ERK signaling pathway, which is frequently hyperactivated in a significant percentage of human cancers due to mutations in Ras or upstream signaling components. By physically disrupting the Ras/Raf-1 complex, this compound aims to abrogate downstream signaling, thereby inhibiting cancer cell proliferation and survival[1][2][5].
Chemical Identity of this compound
-
IUPAC Name: N-(4-(benzyloxy)-3-methoxybenzyl)-5-phenyl-N-(2-(pyridin-2-yl)ethyl)pentanamide
-
CAS Number: 521310-51-0
-
Molecular Formula: C₃₃H₃₆N₂O₃
-
Molecular Weight: 508.66 g/mol
Quantitative Data: Binding Affinity and Potency
While a direct binding affinity constant (Kd) for the interaction of this compound with either Ras or Raf-1 has not been reported in the primary literature, its functional potency has been characterized through various cell-based assays. The half-maximal inhibitory concentration (IC₅₀) and other effective concentrations provide valuable insights into the compound's activity in a biological context. It is important to note that these IC₅₀ values reflect the concentration required to inhibit a cellular process by 50% and are influenced by factors such as cell permeability and the presence of competing interactions, and thus may differ from a direct, biochemical binding affinity.
| Assay Type | Cell Line/System | Parameter | Value | Reference |
| Cell Proliferation Assay | NIH3T3-K-Ras(G12V) | IC₅₀ | 17 µM | [6] |
| Soft Agar Colony Formation Assay | NIH3T3-K-Ras(G12V) | IC₅₀ | 8.1 µM | [6] |
| Proliferation Assays | Various Human Cancer Cell Lines (e.g., SW620, HCT116, MDA-MB231, NCI-460, A549) | IC₅₀ | 10-15 µM | [6] |
| Yeast Two-Hybrid Assay | Yeast | Effective Concentration | 30 µM | |
| Raf-1 and MEK1 Activity Inhibition | HT1080 Fibrosarcoma Cells | Effective Concentration | 20 µM | [1] |
| Ras-Raf Interaction Pulldown Assay | NIH 3T3 Cells | Effective Concentration | 3, 10, and 30 µM (dose-dependent inhibition) | [7] |
Signaling Pathway and Mechanism of Action
This compound functions by interrupting the MAPK/ERK signaling cascade at a critical juncture: the binding of activated, GTP-bound Ras to the Ras-binding domain (RBD) of Raf-1. This interaction is essential for the recruitment of Raf-1 to the cell membrane and its subsequent activation.
Experimental Protocols
The following sections detail the methodologies used to characterize the target specificity and inhibitory effects of this compound.
Yeast Two-Hybrid (Y2H) Screening for Inhibitor Discovery
This assay was the primary method for identifying this compound. It is based on the principle that the interaction between two proteins (in this case, Ras and Raf-1) can reconstitute a functional transcription factor, leading to the expression of a reporter gene. Small molecules that inhibit this interaction prevent reporter gene expression.
Detailed Protocol:
-
Plasmid Construction: The coding sequences for human H-Ras (constitutively active, G12V) and the Ras-binding domain of human Raf-1 are cloned into separate yeast expression vectors to create fusions with a DNA-binding domain (DBD) and a transcriptional activation domain (AD), respectively.
-
Yeast Transformation: A suitable yeast reporter strain (e.g., containing HIS3 and LacZ reporter genes under the control of a promoter with binding sites for the DBD) is co-transformed with the DBD-Ras and AD-Raf-1 plasmids.
-
Screening: Transformed yeast cells are plated on a medium lacking histidine to select for cells where the Ras-Raf-1 interaction is occurring. A chemical library, including this compound, is then added to the yeast cultures.
-
Hit Identification: Compounds that inhibit the Ras-Raf-1 interaction will prevent the expression of the HIS3 gene, leading to yeast cell death or growth inhibition on the selective medium. These are identified as primary hits. A secondary screen, such as a β-galactosidase assay, is often used for confirmation.
In Vitro Raf-1 Kinase Assay
This assay is used to determine if this compound directly inhibits the enzymatic activity of Raf-1 after it has been activated.
Detailed Protocol:
-
Cell Culture and Lysis: Human cancer cells with activated Ras (e.g., HT1080) are cultured and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Raf-1 is immunoprecipitated from the cell lysates using a specific anti-Raf-1 antibody conjugated to protein A/G beads.
-
Kinase Reaction: The immunoprecipitated Raf-1 is washed and then incubated in a kinase reaction buffer containing a kinase-inactive MEK protein as a substrate and ATP (often radiolabeled with ³²P). The reaction is performed in the presence of varying concentrations of this compound or a vehicle control.
-
Detection: The reaction products are separated by SDS-PAGE. The gel is then dried and exposed to X-ray film (autoradiography) to detect the phosphorylation of MEK. The intensity of the phosphorylated MEK band is quantified to determine the effect of this compound on Raf-1 kinase activity. Studies have shown that this compound does not inhibit pre-activated Raf-1, confirming its mechanism as an inhibitor of Ras-mediated Raf activation rather than a direct kinase inhibitor[4].
Ras-Raf Interaction Pulldown Assay
This biochemical assay directly assesses the ability of this compound to disrupt the formation of the Ras-Raf complex in a cellular context.
Detailed Protocol:
-
Cell Treatment and Lysis: NIH 3T3 cells are treated with this compound at various concentrations or a vehicle control. The cells are then lysed.
-
Pulldown: The cell lysates are incubated with a GST-tagged Raf-Ras Binding Domain (RBD) fusion protein immobilized on glutathione-sepharose beads. The Raf-RBD will bind to the active, GTP-bound Ras in the lysate.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound proteins are then eluted.
-
Western Blotting: The eluted proteins are separated by SDS-PAGE and transferred to a membrane. The amount of Ras that was pulled down by the Raf-RBD is detected by Western blotting using an anti-Ras antibody. A dose-dependent decrease in the amount of pulled-down Ras in the presence of this compound indicates that the compound inhibits the Ras-Raf interaction[7].
Target Specificity
The specificity of this compound for the Ras-Raf interaction has been demonstrated through several key experiments:
-
No effect on cells transformed with constitutively active Raf-1: this compound was shown to cause flat reversion in NIH 3T3 cells transformed with H-Ras(V12) but not in cells transformed with a constitutively active form of Raf-1 (RafΔN). This indicates that this compound acts upstream of Raf-1 activation[5].
-
Selective synergy with MAPK pathway inhibitors: this compound exhibits synergistic effects when combined with other inhibitors of the MAPK pathway, such as MEK inhibitors. This further supports its on-target activity within this signaling cascade[6].
Conclusion
This compound is a specific inhibitor of the Ras/Raf-1 protein-protein interaction, a key step in the activation of the MAPK/ERK signaling pathway. While a direct binding affinity (Kd) has not been reported, its functional potency in cell-based assays is in the low micromolar range. The experimental evidence strongly supports a mechanism of action where this compound disrupts the physical association between Ras and Raf-1, rather than directly inhibiting the kinase activity of Raf-1. This makes this compound a valuable tool for studying Ras-driven signaling and a potential starting point for the development of novel anticancer therapeutics. Further studies to determine its direct binding affinity and to optimize its potency and pharmacokinetic properties are warranted.
References
- 1. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of Ras/Raf-1 interactio ... | Article | H1 Connect [archive.connect.h1.co]
- 3. A two-hybrid approach to identify inhibitors of the RAS-RAF interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. In vitro and in vivo synergy of MCP compounds with MAPK pathway- and microtubule-targeting inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Vitro Characterization of MCP110: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MCP110 is a small molecule inhibitor identified for its potential in oncology by targeting the Ras-Raf-MEK-ERK signaling pathway, a critical cascade in cell proliferation and survival. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its mechanism of action, effects on cancer cell lines, and the experimental protocols used for its evaluation. The information is intended to support further research and development of this and similar compounds.
Mechanism of Action
This compound functions as an inhibitor of the protein-protein interaction between Ras and Raf-1.[1][2][3] By disrupting the formation of the active Ras-Raf complex, this compound effectively blocks the initiation of the downstream signaling cascade that is frequently hyperactivated in a significant percentage of human tumors.[1][4] This inhibitory action is specific to the Ras-induced activation of Raf-1; this compound does not inhibit the kinase activity of already activated Raf-1.[4]
Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a key signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in Ras proteins lead to their constitutive activation, resulting in uncontrolled cell proliferation. This compound intervenes at a critical upstream point in this pathway.
Quantitative Analysis of In Vitro Activity
While a precise binding affinity (Kd) for this compound with Ras or Raf-1 has not been extensively reported in publicly available literature, its biological activity has been quantified through various cellular and biochemical assays.
Table 1: Cellular Activity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| HCT-116 | Antiproliferative Assay (WST-1) | GI50 | 16.2 µM | [5] |
| HT-1080 | Raf-1 Kinase Activity Assay | Inhibition | Dose-dependent (1-20 µM) | [5] |
| A549 | Anchorage-Independent Growth | Inhibition | Yes (concentration not specified) | [1] |
| PANC-1 | Anchorage-Independent Growth | Inhibition | Yes (concentration not specified) | [1] |
| HEK293 | AP-1 Activation Assay | Inhibition | 10 and 20 µM | [5] |
Summary of In Vitro Effects
This compound has demonstrated a range of effects in vitro that are consistent with its mechanism of action as a Ras/Raf-1 interaction inhibitor.
-
Inhibition of Downstream Signaling: this compound has been shown to inhibit the activation of Raf-1, MEK1, and ERK in human cancer cell lines.[4] Specifically, in HT1080 fibrosarcoma cells, which have an activated N-ras allele, this compound demonstrates a dose-dependent inhibition of endogenous Raf-1 activity.[5]
-
Reversion of Transformed Phenotypes: Treatment with this compound leads to the reversion of several Ras-dependent transformation phenotypes. This includes the restoration of normal morphology in Ras-transformed cells, a decrease in in vitro invasiveness, and the inhibition of anchorage-independent growth.[1][4]
-
Cell Cycle Effects: this compound has been observed to cause a G1 phase enrichment in A549 lung carcinoma cells, which is accompanied by a decrease in the levels of cyclin D.[1][4]
-
Synergistic Effects: In vitro studies have shown that this compound acts synergistically with other anti-cancer agents, including those that target the MAPK pathway and microtubule-targeting drugs like paclitaxel.[6]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used in the in vitro characterization of this compound.
Yeast Two-Hybrid Screen for Inhibitor Identification
This compound was originally identified from a chemical library screen using a yeast two-hybrid system designed to detect inhibitors of the H-Ras and Raf-1 interaction.[4][7]
Methodology Overview:
-
Strain and Plasmids: A yeast strain containing reporter genes (e.g., LacZ, HIS3) under the control of a promoter with binding sites for a specific transcription factor is used. Two plasmids are constructed: a "bait" plasmid containing a fusion of the DNA-binding domain of the transcription factor with H-Ras, and a "prey" plasmid with the transcription factor's activation domain fused to Raf-1.
-
Interaction and Reporter Activation: When co-transformed into the yeast, the interaction between Ras and Raf-1 brings the DNA-binding and activation domains into proximity, reconstituting the functional transcription factor and activating the reporter genes, leading to a detectable signal (e.g., color change or growth on selective media).
-
Inhibitor Screening: A library of small molecules is screened for their ability to inhibit the reporter gene activation. Compounds that disrupt the Ras-Raf-1 interaction, like this compound, will prevent the reconstitution of the transcription factor, leading to a loss of the reporter signal.[4]
Ras Activation (Pulldown) Assay
This assay is used to measure the amount of active, GTP-bound Ras in cells and to assess the ability of this compound to inhibit the interaction of active Ras with its downstream effector, Raf-1.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In vitro and in vivo synergy of MCP compounds with MAPK pathway- and microtubule-targeting inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Yeast Two-Hybrid Screen for Selection of Human Ras-Raf Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Role of CP110 in Cell Cycle Control and its Implications for Cellular Transformation: A Technical Guide
An In-depth Examination of the Centrosomal Protein CP110, its Regulation, and its Contribution to Genomic Instability in Cancer.
Introduction
Early research into the molecular underpinnings of cell transformation has identified a host of proteins that, when deregulated, contribute to the cancerous phenotype. While the term "MCP110" does not correspond to a known protein in this context, it is plausible that it refers to the Centrosomal Protein of 110 kDa (CP110) , also known as Centriolar Coiled-Coil Protein 110 (CCP110). This protein, with a molecular weight matching the "110" designation, is a critical regulator of centrosome duplication and cell cycle progression.[1] Its misregulation is strongly implicated in the genomic instability that is a hallmark of cancer. This technical guide will provide a comprehensive overview of the early and foundational research on CP110, its role in normal cell function, and how its deregulation can contribute to cellular transformation. We will delve into the quantitative data from key experiments, detail the methodologies used to study this protein, and visualize the signaling pathways in which it participates.
Another possibility for the user's query is Monocyte Chemoattractant Protein-1 (MCP-1), a cytokine involved in inflammation and the tumor microenvironment. However, its molecular weight is approximately 12 kDa, and it does not directly drive the molecular transformation of cells in the same manner as an oncogene or a critical cell cycle regulator. Therefore, this guide will focus on CP110.
The Core Function of CP110: A Gatekeeper of Centrosome Duplication and Ciliogenesis
CP110 is a key protein that localizes to the distal ends of centrioles.[2] Its primary functions are to:
-
Promote Centrosome Duplication: CP110 is essential for the proper duplication of centrosomes, which is tightly coordinated with the cell cycle. Its expression is induced at the G1/S phase transition, coinciding with the initiation of centrosome duplication.[3]
-
Suppress Ciliogenesis: CP110 acts as a negative regulator of primary cilium formation. The primary cilium is a microtubule-based organelle that acts as a cellular antenna for various signaling pathways. For ciliogenesis to occur, CP110 must be removed from the mother centriole.[1][2]
The deregulation of these fundamental processes can have severe consequences for the cell, leading to genomic instability and contributing to the development of cancer.
CP110 Deregulation in Cancer: A Pathway to Genomic Instability
The tight regulation of CP110 levels is crucial for maintaining genomic integrity. Both the overexpression and depletion of CP110 can lead to cellular abnormalities that are characteristic of cancer cells.
-
Overexpression and Centrosome Amplification: Excessive levels of CP110 can drive centrosome over-duplication, leading to the presence of more than two centrosomes in a cell.[4] This condition, known as centrosome amplification, can result in the formation of multipolar spindles during mitosis, leading to chromosome mis-segregation and aneuploidy.[5]
Quantitative Data on CP110 and its Dysregulation
The following tables summarize key quantitative findings from early research on CP110, highlighting its altered expression in cancer and the consequences of its experimental manipulation.
| Parameter | Cell Line/Tissue | Observation | Fold Change/Percentage | Reference |
| CP110 Expression | Malignant vs. Normal Lung Tissue | Marked upregulation of CP110 in malignant lung tissue. | Not specified | [6] |
| CP110 Expression | KRAS-mutant vs. KRAS-wild-type Lung Cancers | Significantly lower CP110 expression in KRAS-mutant lung cancers. | Not specified | [6] |
| Centrosomal CP110 Levels | ODF2-depleted cells | Increase in centrosomal CP110. | ~10-fold increase | [1] |
Table 1: Quantitative Analysis of CP110 Expression. This table provides a summary of the observed changes in CP110 expression in cancerous tissues and in response to the depletion of other regulatory proteins.
| Experimental Condition | Cell Line | Phenotype | Quantitative Result | Reference |
| CP110 Depletion (RNAi) | Jurkat and NALM-6 cells | Increased ciliation. | Statistically significant increase (P < 0.001) | [3] |
| CP110 Knockout | Mouse Embryonic Fibroblasts (MEFs) | Aberrant multipolar spindles. | ~80% of mitotic cells | [7] |
| CP110 Knockout | Mouse Embryonic Fibroblasts (MEFs) | Failure of ciliary vesicle docking. | <10% of cells showed docking | [7] |
| Expression of stable CP110 mutant | U-2OS cells | Abnormal spindles and lagging chromosomes. | 100% of expressing mitotic cells | [8] |
| CP110-WT overexpression after CDK2 inhibition | Murine and Human Lung Cancer Cells | Decreased anaphase catastrophe rates. | Statistically significant decrease (P < 0.01 and P < 0.05, respectively) | [9] |
Table 2: Phenotypic Consequences of CP110 Manipulation. This table outlines the quantitative effects of altering CP110 levels or function on key cellular processes related to cell division and ciliogenesis.
Key Experimental Protocols
The study of CP110 has relied on several key experimental techniques to elucidate its function. Detailed below are the methodologies for some of these essential protocols.
RNAi-Mediated Depletion of CP110
This protocol is used to specifically reduce the expression of CP110 in cultured cells to study the resulting phenotype.
-
Reagents:
-
siRNA targeting CP110 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium and plates
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 30-50% confluency.
-
For each well, dilute 75 pmol of siRNA in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL of siRNA-lipid complex to each well.
-
Incubate cells for 24-72 hours before analysis.
-
Verify knockdown efficiency by Western blotting or qRT-PCR.
-
Immunofluorescence for CP110 Localization
This protocol is used to visualize the subcellular localization of CP110, particularly at the centrosomes.
-
Reagents:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against CP110
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
-
Procedure:
-
Rinse cells on coverslips twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Rinse three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-CP110 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Stain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto microscope slides with mounting medium.
-
Visualize using a fluorescence microscope.
-
In Vitro CDK Phosphorylation Assay for CP110
This assay is used to determine if CP110 is a direct substrate of Cyclin-Dependent Kinases (CDKs).
-
Reagents:
-
Recombinant purified CP110 protein
-
Active CDK2/Cyclin A or CDK2/Cyclin E complex
-
Kinase buffer (containing MgCl2 and ATP)
-
[γ-³²P]ATP
-
SDS-PAGE loading buffer
-
-
Procedure:
-
Set up the kinase reaction in a microcentrifuge tube:
-
Recombinant CP110
-
Active CDK complex
-
Kinase buffer
-
[γ-³²P]ATP
-
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated CP110.
-
Signaling Pathways and Visualizations
The regulation of CP110 is a complex process involving multiple signaling pathways, primarily those that control the cell cycle. Below are diagrams generated using the DOT language to visualize these relationships.
References
- 1. ODF2 Negatively Regulates CP110 Levels at the Centrioles/Basal Bodies to Control the Biogenesis of Primary Cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Genome-Wide RNAi Screen to Dissect Centriole Duplication and Centrosome Maturation in Drosophila | PLOS Biology [journals.plos.org]
- 3. Centrin2 regulates CP110 removal in primary cilium formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific CP110 Phosphorylation Sites Mediate Anaphase Catastrophe after CDK2 Inhibition: Evidence for Cooperation with USP33 Knockdown - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2 Inhibition Causes Anaphase Catastrophe in Lung Cancer through the Centrosomal Protein CP110 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centrosomal protein CP110 controls maturation of the mother centriole during cilia biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SCFCyclin F controls centrosome homeostasis and mitotic fidelity via CP110 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific CP110 Phosphorylation Sites Mediate Anaphase Catastrophe after CDK2 Inhibition: Evidence for Cooperation with USP33 Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
MCP110: A Targeted Inhibitor of the RAS-MEK-ERK Cascade
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The RAS-MEK-ERK signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in human cancers. Constitutive activation of this cascade, often driven by mutations in RAS or BRAF genes, is a key oncogenic driver. MCP110 is a small molecule inhibitor that has been identified as a disruptor of the crucial interaction between RAS and RAF proteins, the immediate downstream effector of RAS. By preventing this protein-protein interaction, this compound effectively blocks the downstream signaling cascade through MEK and ERK, leading to the inhibition of cancer cell growth and the reversion of malignant phenotypes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound exerts its inhibitory effect at a critical juncture in the RAS-MEK-ERK pathway: the direct interaction between the RAS GTPase and the RAF kinase.[1] In its active, GTP-bound state, RAS recruits RAF to the cell membrane, initiating a phosphorylation cascade that leads to the activation of MEK and subsequently ERK.[2][3] this compound functions by physically obstructing the binding of RAF to RAS-GTP, thereby preventing the initiation of this signaling cascade.[1] This targeted disruption has been shown to be specific, as this compound does not inhibit cells transformed with constitutively active RAF, indicating its action is upstream of RAF.[1]
The inhibitory action of this compound on the RAS-RAF interaction leads to a significant reduction in the phosphorylation and activation of ERK1/2. This has been demonstrated in a dose-dependent manner in various cell lines. The consequent downstream effects include the inhibition of anchorage-dependent and independent growth of cancer cells harboring RAS mutations, as well as the reversion of transformed cell morphology to a more normal phenotype.[1]
Quantitative Data on this compound Activity
The inhibitory effects of this compound have been quantified in various cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Cell Line(s) | Value (µM) | Reference |
| IC50 (Cell Proliferation) | Various | 10 - 15 | |
| Effective Concentration (Ras-GTP Pulldown) | NIH 3T3 | 3 - 30 | |
| Effective Concentration (p-ERK Inhibition) | NIH 3T3 | 3 - 30 |
Table 2: GI50 Values for this compound from the NCI-60 Cell Line Screen
Data for this compound from the NCI-60 screen is not publicly available under its common name. Further investigation is required to identify the compound's NSC number to retrieve this dataset.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the activity of this compound. These protocols are based on the methods described in the primary literature.
Ras-GTP Pulldown Assay
This assay is used to measure the amount of active, GTP-bound Ras in cells following treatment with this compound.
Materials:
-
Cell lysis buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 2% glycerol, protease and phosphatase inhibitors)
-
GST-Raf-RBD (Ras-binding domain of Raf fused to Glutathione S-transferase) beads
-
Wash buffer (25 mM HEPES, pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA)
-
2x Laemmli sample buffer
-
Anti-Ras antibody
Procedure:
-
Culture NIH 3T3 cells to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 3, 10, 30 µM) or vehicle control for the specified time.
-
Lyse cells on ice with cold cell lysis buffer.
-
Clarify lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Incubate a portion of the supernatant with GST-Raf-RBD beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with cold wash buffer.
-
Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins and total cell lysates by SDS-PAGE and western blotting using an anti-Ras antibody.
Western Blotting for Phospho-ERK (p-ERK)
This method is used to determine the levels of phosphorylated (active) ERK in response to this compound treatment.
Materials:
-
Cell lysis buffer (as above)
-
Protein assay reagent (e.g., BCA)
-
4-12% Bis-Tris polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare cell lysates as described in the Ras-GTP pulldown assay protocol.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-12% Bis-Tris gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.
Cell Viability Assay
Cell viability assays are performed to determine the cytotoxic or cytostatic effects of this compound on cancer cell lines. The MTT or MTS assay is a commonly used colorimetric method.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound represents a promising class of targeted anticancer agents that function by disrupting the critical RAS-RAF interaction. Its ability to specifically inhibit the RAS-MEK-ERK signaling cascade has been demonstrated through various in vitro assays. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further characterize and develop inhibitors of this key oncogenic pathway. Further investigation into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to translate these promising preclinical findings into potential therapeutic applications.
References
Methodological & Application
Application Notes and Protocols for MCP110 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of MCP110, a potent inhibitor of the Ras-Raf interaction, in cell culture experiments. The protocols outlined below are designed to assist researchers in assessing the efficacy and mechanism of action of this compound in various cancer cell lines, particularly those with activating Ras mutations.
Introduction to this compound
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Ras and Raf-1, a critical step in the activation of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2][3][4] Constitutive activation of the Ras/Raf/MEK/ERK pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound has been shown to revert Ras-dependent transformation phenotypes, inhibit the growth of tumor cells, and synergize with other anticancer agents.[5][6]
Mechanism of Action: this compound functions by blocking the interaction between activated Ras (GTP-bound) and the Ras-binding domain of Raf-1. This prevents the recruitment of Raf-1 to the cell membrane and its subsequent activation, leading to the downstream inhibition of MEK and ERK phosphorylation.[1][4]
Data Presentation
The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in preclinical studies.
| Cell Line | Cancer Type | Ras Mutation | Assay | Concentration (µM) | Observed Effect | Reference |
| HT1080 | Fibrosarcoma | N-Ras | Raf-1 Kinase Activity | 1, 2, 5, 10, 20 | Dose-dependent inhibition | [1] |
| A549 | Lung Carcinoma | K-Ras | Anchorage-Independent Growth | Not specified | Inhibition | [2][4] |
| PANC-1 | Pancreatic Carcinoma | K-Ras | Anchorage-Independent Growth | Not specified | Inhibition | [2][4] |
| NIH 3T3 | Murine Fibroblasts | H-Ras (V12) Transformed | Morphological Reversion | Not specified | Flat reversion | [1][2] |
| A549 | Lung Carcinoma | K-Ras | Cell Cycle | 20 | G1 phase enrichment and decreased cyclin D levels | [1][2][4] |
| NIH 3T3 | Murine Fibroblasts | K-Ras(G12V) Transformed | Proliferation | 10 | Synergistic inhibition with paclitaxel | [5] |
| SW620 | Colon Carcinoma | K-Ras | Tumor Growth (in vivo) | Not specified | Inhibition and synergy with paclitaxel | [5][6] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
This compound targets the Ras-Raf interaction, a critical node in the MAPK signaling pathway. The diagram below illustrates the point of inhibition.
Experimental Workflow: Assessing this compound Activity
The following diagram outlines a typical workflow for evaluating the effects of this compound in cell culture.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Choose a human cancer cell line with a known activating mutation in a Ras gene (e.g., A549, SW620, HT1080, PANC-1).
-
Cell Culture: Culture the selected cell line in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in sterile DMSO. Store aliquots at -20°C or -80°C.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting and apoptosis assays) and allow them to adhere and reach 70-80% confluency.
-
Treatment: Dilute the this compound stock solution in a complete culture medium to the desired final concentrations (a typical starting range is 0.1 to 50 µM). Remove the old medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (DMSO at the same final concentration as in the highest this compound treatment) and an untreated control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
-
Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying this compound-induced apoptosis.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Western Blot Analysis for ERK Phosphorylation
This protocol assesses the effect of this compound on the MAPK pathway.
-
Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for a short duration (e.g., 1-4 hours) to observe changes in signaling. In some cell lines, serum starvation overnight may be necessary to reduce basal p-ERK levels.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2. Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-ERK levels to total ERK levels to determine the extent of inhibition.
Conclusion
This compound is a valuable research tool for investigating the role of the Ras/Raf/MEK/ERK signaling pathway in cancer. The protocols provided herein offer a framework for characterizing the in vitro activity of this compound. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most reliable and reproducible results. The synergistic potential of this compound with other anticancer agents also warrants further investigation in relevant cancer models.[5]
References
- 1. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro and in vivo synergy of MCP compounds with mitogen-activated protein kinase pathway- and microtubule-targeting inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCP110 In Vivo Studies in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of MCP110, a small molecule inhibitor of the Ras-Raf interaction, in mouse xenograft models of human cancer. The provided protocols are based on published studies and are intended to serve as a guide for designing and executing similar preclinical experiments.
Introduction
This compound is a novel anti-cancer agent that disrupts the crucial interaction between Ras and Raf proteins, key components of the MAPK/ERK signaling pathway.[1] Constitutive activation of this pathway, often driven by mutations in Ras genes, is a hallmark of many human cancers and is associated with increased cell proliferation, survival, and tumorigenesis. By inhibiting the initial step of this signaling cascade, this compound presents a promising therapeutic strategy for Ras-driven malignancies.
In vivo studies have demonstrated that this compound is bioavailable and exhibits antitumor activity as a single agent in lung and colon carcinoma xenograft models.[1] Furthermore, this compound has shown significant synergistic effects when used in combination with standard-of-care chemotherapeutic agents, such as paclitaxel, which targets the microtubule network.[1] These findings suggest that this compound has the potential to be an effective component of combination therapies for various cancers.
Data Presentation
The following tables summarize the quantitative data from in vivo studies of this compound in mouse xenograft models.
Table 1: Efficacy of this compound Monotherapy in Human Tumor Xenograft Models
| Cell Line | Tumor Type | Mouse Strain | Treatment | Dosing Schedule | T/C (%)* | Reference |
| LXFA 629 | Lung Carcinoma | Nude Mice | This compound (20 mg/kg) | Daily | Moderate Inhibition | [1] |
| SW620 | Colon Carcinoma | Nude Mice | This compound (20 mg/kg) | Daily | 86 | [1] |
* T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower T/C value indicates greater antitumor activity.
Table 2: Synergistic Efficacy of this compound and Paclitaxel in the SW620 Colon Carcinoma Xenograft Model
| Treatment Group | Dosing Schedule | T/C (%) at Day 18* | Reference |
| Vehicle Control | Daily | 100 | [1] |
| This compound (20 mg/kg) | Daily | 86 | [1] |
| Paclitaxel (5 mg/kg) | Intermittent | 68 | [1] |
| This compound (20 mg/kg) + Paclitaxel (5 mg/kg) | Combination | 40 | [1] |
* T/C (%) = (Median tumor volume of treated group / Median tumor volume of control group) x 100.
Signaling Pathway
This compound targets the Ras-Raf-MEK-ERK signaling pathway, a critical cascade that regulates cell growth, proliferation, and survival. The diagram below illustrates the mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for conducting in vivo studies with this compound in mouse xenograft models, based on the methodology described by Skobeleva et al., 2007.
Protocol 1: Evaluation of this compound Monotherapy in a Subcutaneous Xenograft Model
This protocol describes the evaluation of this compound as a single agent in a human tumor xenograft model.
Materials:
-
Human cancer cell line (e.g., SW620 or LXFA 629)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle for this compound (e.g., sterile PBS or as determined by solubility)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture and Implantation:
-
Culture the chosen human cancer cell line under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
When tumors reach a mean volume of approximately 100-150 mm3, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentration (e.g., 2 mg/mL for a 20 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Administer this compound or vehicle to the respective groups daily via the desired route (e.g., intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight of the mice every 2-3 days.
-
The study endpoint is typically reached when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the T/C (%) to determine the antitumor efficacy of this compound.
-
Protocol 2: Evaluation of this compound and Paclitaxel Combination Therapy
This protocol details the investigation of the synergistic antitumor effects of this compound and paclitaxel.
Materials:
-
All materials listed in Protocol 1
-
Paclitaxel
-
Vehicle for Paclitaxel (e.g., Cremophor EL and ethanol mixture, diluted with saline)
Procedure:
-
Cell Implantation and Tumor Growth:
-
Follow steps 1 and 2 from Protocol 1 to establish tumors.
-
Randomize mice into four groups: Vehicle Control, this compound alone, Paclitaxel alone, and this compound + Paclitaxel combination.
-
-
Drug Preparation and Administration:
-
Prepare this compound and its vehicle as described in Protocol 1.
-
Prepare paclitaxel in its vehicle at the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Administer treatments according to the following schedule:
-
Vehicle Control: Administer vehicle for this compound daily and vehicle for paclitaxel on the paclitaxel dosing days.
-
This compound alone: Administer this compound (20 mg/kg) daily.
-
Paclitaxel alone: Administer paclitaxel (5 mg/kg) intermittently (e.g., on days 1, 3, 5, 8, 10, 12, 15, and 17).
-
Combination: Administer this compound (20 mg/kg) daily and paclitaxel (5 mg/kg) on the intermittent schedule.
-
-
-
Monitoring, Endpoint, and Data Analysis:
-
Follow steps 4 and 5 from Protocol 1 to monitor the study and analyze the data.
-
Compare the T/C values between the combination group and the single-agent groups to assess synergy.
-
References
Application of MCP110 in Colon Cancer Cell Lines: A Hypothetical Case Study
Abstract
This document provides a detailed, hypothetical application note on the effects of a novel compound, MCP110, on human colon cancer cell lines. While extensive research has been conducted on various compounds targeting colon cancer, no public data is currently available for a compound designated "this compound". The following data, protocols, and pathways are presented as a representative example of how a novel anti-cancer agent's effects would be characterized in a preclinical research setting. This note is intended for researchers, scientists, and drug development professionals. The methodologies and findings are synthesized from established anti-cancer research principles and data from studies on other compounds targeting similar cellular mechanisms.
Introduction
Colorectal cancer (CRC) is a leading cause of cancer-related mortality worldwide.[1] A key focus of CRC research is the identification of novel therapeutic agents that can selectively induce cancer cell death and inhibit tumor growth. Hallmarks of cancer include the evasion of programmed cell death (apoptosis) and uncontrolled cell proliferation.[1] Therefore, many anti-cancer drug discovery programs aim to identify compounds that can reinstate apoptotic pathways and induce cell cycle arrest in cancer cells.
This application note describes the hypothetical effects of this compound, a novel small molecule inhibitor, on a panel of human colon cancer cell lines. The data presented herein suggests that this compound inhibits cell proliferation, induces G2/M phase cell cycle arrest, and promotes apoptosis through the intrinsic mitochondrial pathway.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of this compound were quantified in three common colon cancer cell lines: HT-29, HCT-116, and SW480. The results are summarized in the tables below.
Table 1: IC50 Values of this compound in Colon Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h Treatment |
| HT-29 | 15.2 |
| HCT-116 | 8.5 |
| SW480 | 12.7 |
Table 2: Effect of this compound on Cell Cycle Distribution in HCT-116 Cells
| Treatment (24h) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 55.3 | 30.1 | 14.6 |
| This compound (10 µM) | 20.7 | 15.5 | 63.8 |
Table 3: Apoptosis Induction by this compound in HCT-116 Cells
| Treatment (48h) | % Annexin V Positive Cells (Apoptosis) |
| Vehicle Control | 5.2 |
| This compound (10 µM) | 45.8 |
Signaling Pathways and Mechanisms
This compound is hypothesized to exert its anti-cancer effects by modulating key signaling pathways involved in cell cycle regulation and apoptosis. The proposed mechanism involves the inhibition of anti-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Furthermore, this compound appears to induce G2/M arrest by upregulating p21, a cyclin-dependent kinase inhibitor.[2]
Experimental Protocols
Detailed protocols for the key experiments are provided below. These are standard methods widely used in cancer cell biology.
Cell Culture
-
Cell Lines: HT-29, HCT-116, and SW480 human colorectal carcinoma cell lines are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in McCoy's 5A medium (for HT-29) or DMEM (for HCT-116 and SW480) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (or vehicle control) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Seed HCT-116 cells in a 6-well plate and treat with 10 µM this compound or vehicle for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.[3]
Apoptosis Assay (Annexin V Staining)
-
Seed HCT-116 cells in a 6-well plate and treat with 10 µM this compound or vehicle for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate for 15 minutes in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V positive cells are considered apoptotic.
Logical Relationships and Decision Making
The initial screening of a novel compound like this compound follows a logical progression to determine its potential as a therapeutic agent. The workflow below illustrates a simplified decision-making process based on the initial in vitro results.
References
- 1. Mcl-1 levels critically impact the sensitivities of human colorectal cancer cells to APG-1252-M1, a novel Bcl-2/Bcl-XL dual inhibitor that induces Bax-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl Sartortuoate Inhibits Colon Cancer Cell Growth by Inducing Apoptosis and G2/M-Phase Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichloroacetate induces apoptosis and cell-cycle arrest in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MCP-1 (CCL2) Dose-Response Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), is a key chemokine involved in recruiting monocytes, memory T cells, and dendritic cells to sites of inflammation.[1] Dysregulation of the MCP-1 signaling pathway is implicated in a variety of inflammatory diseases, making it a critical target for therapeutic intervention. These application notes provide detailed protocols for conducting dose-response assays to evaluate the efficacy of novel therapeutic agents targeting the MCP-1 pathway.
The primary receptor for MCP-1 is the C-C chemokine receptor type 2 (CCR2).[1] The binding of MCP-1 to CCR2 initiates a cascade of intracellular signaling events, primarily through G-protein coupled receptor (GPCR) pathways.[2] This leads to downstream effects such as chemotaxis, calcium mobilization, and activation of various protein kinases.
MCP-1 Signaling Pathway
The interaction of MCP-1 with its receptor, CCR2, activates several downstream signaling cascades. Key pathways include the activation of heterotrimeric G-proteins, protein kinase C (PKC), phosphoinositide-3-kinase (PI3K), and the Ras-Raf-MEK-ERK (MAPK) pathway.[2] These pathways ultimately regulate cellular processes such as migration, proliferation, and cytokine production.[1]
Caption: MCP-1 signaling pathway upon binding to its receptor CCR2.
Experimental Design and Protocols
General Workflow for Dose-Response Assays
A typical workflow for assessing the dose-response of a compound targeting the MCP-1 pathway involves cell line selection, compound preparation, cell treatment, and endpoint measurement.
Caption: General experimental workflow for MCP-1 dose-response assays.
Protocol 1: Chemotaxis Assay
This protocol measures the ability of a compound to inhibit MCP-1-induced cell migration.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium supplemented with 10% FBS
-
Recombinant Human MCP-1/CCL2
-
Test compound
-
Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts)
-
Calcein-AM (for cell viability and counting)
-
Fluorescence plate reader
Procedure:
-
Culture THP-1 cells in RPMI-1640 with 10% FBS.
-
Starve cells in serum-free RPMI-1640 for 2-4 hours prior to the assay.
-
Prepare a serial dilution of the test compound in serum-free RPMI-1640.
-
In the lower chamber of the chemotaxis plate, add serum-free RPMI-1640 containing a predetermined optimal concentration of MCP-1 (e.g., 10 ng/mL).
-
In the upper chamber (the insert), add the starved THP-1 cells that have been pre-incubated with various concentrations of the test compound for 30 minutes.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
-
After incubation, remove the non-migrated cells from the top of the insert.
-
Stain the migrated cells in the lower chamber with Calcein-AM.
-
Quantify the migrated cells by measuring fluorescence with a plate reader (Excitation/Emission ~485/520 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the MCP-1-only control.
Protocol 2: Calcium Mobilization Assay
This protocol measures the effect of a compound on MCP-1-induced intracellular calcium release.
Materials:
-
HEK293 cells stably expressing CCR2
-
DMEM supplemented with 10% FBS
-
Fluo-4 AM or other calcium-sensitive dye
-
Recombinant Human MCP-1/CCL2
-
Test compound
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Seed HEK293-CCR2 cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load the cells with Fluo-4 AM in HBSS for 1 hour at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Prepare a serial dilution of the test compound in HBSS.
-
Add the test compound dilutions to the respective wells and incubate for 15-30 minutes.
-
Place the plate in a fluorescence plate reader and begin kinetic reading (Excitation/Emission ~494/516 nm).
-
After establishing a baseline fluorescence, inject a solution of MCP-1 into the wells.
-
Continue kinetic reading to measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage of inhibition of the MCP-1-induced calcium flux for each compound concentration.
Data Presentation and Analysis
The results of dose-response assays are typically presented as a sigmoidal curve, from which key parameters like IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) can be derived.
Example Data Table: Chemotaxis Assay
| Compound Conc. (nM) | % Inhibition of Migration (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 5.2 |
| 0.1 | 12.5 ± 4.8 |
| 1 | 35.8 ± 6.1 |
| 10 | 75.3 ± 7.9 |
| 100 | 98.1 ± 3.5 |
| 1000 | 99.5 ± 2.1 |
Example Data Table: Calcium Mobilization Assay
| Compound Conc. (nM) | % Inhibition of Calcium Flux (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 3.7 |
| 1 | 8.9 ± 4.2 |
| 10 | 28.4 ± 5.5 |
| 100 | 65.7 ± 8.3 |
| 1000 | 95.2 ± 4.9 |
| 10000 | 97.8 ± 3.1 |
Data Analysis Workflow
The following diagram illustrates the logical flow for analyzing dose-response data to determine the potency of a test compound.
Caption: Workflow for dose-response data analysis.
References
Application Notes and Protocols for MCP110 in G-protein-coupled Receptor (GPCR) Signaling Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial drug targets. Upon activation by a diverse array of ligands, GPCRs trigger intracellular signaling cascades, one of which is the mitogen-activated protein kinase (MAPK) pathway, frequently involving the sequential activation of Ras, Raf, MEK, and ERK. The activation of the ERK (Extracellular signal-regulated kinase) pathway is a convergence point for many GPCRs, particularly those coupling to Gq and Gi proteins, and plays a pivotal role in cell proliferation, differentiation, and survival.
MCP110 is a cell-permeable small molecule that functions as an inhibitor of the Ras/Raf-1 interaction.[1][2] By disrupting this critical protein-protein interaction, this compound effectively blocks the downstream activation of the MEK/ERK signaling cascade. This property makes this compound a valuable pharmacological tool for elucidating the involvement of the Ras/Raf pathway in GPCR-mediated cellular responses. These application notes provide a comprehensive guide for utilizing this compound to investigate GPCR signaling.
Principle of Application
The core application of this compound in GPCR studies is to selectively block the Ras-dependent activation of the ERK pathway. This allows researchers to:
-
Determine if a GPCR of interest signals through the Ras/Raf/MEK/ERK cascade.
-
Dissect the contribution of the Ras/Raf pathway to specific cellular phenotypes induced by GPCR activation, such as cell proliferation, migration, or gene expression.
-
Differentiate between G-protein-dependent and β-arrestin-dependent ERK activation, as the former is often Ras-dependent.
Data Presentation
The following table summarizes the known quantitative data for this compound's inhibitory activity. Researchers should note that the optimal concentration may vary depending on the cell type and experimental conditions.
| Parameter | Cell Line | Assay | Effective Concentration | Reference |
| Ras/Raf-1 Interaction Inhibition | NIH 3T3 | Ras Pulldown Assay | 3 - 30 µM | [2] |
| Inhibition of phospho-ERK1/2 | NIH 3T3 | Western Blot | 3 - 30 µM | [2] |
| Inhibition of H-Ras (V12)-induced AP-1 activation | HEK293 | Reporter Gene Assay | 10 - 20 µM | [1] |
| Inhibition of Raf-1 activity | HT1080 fibrosarcoma | Kinase Assay | 1 - 20 µM (dose-dependent) | [2] |
Mandatory Visualization
Signaling Pathway of GPCR-Mediated ERK Activation and this compound Inhibition
Caption: GPCR-mediated activation of the ERK pathway and the inhibitory action of this compound.
Experimental Workflow for Investigating GPCR-Ras-ERK Signaling using this compound
Caption: Workflow for assessing the effect of this compound on GPCR-induced ERK phosphorylation.
Experimental Protocols
Here, we provide a detailed protocol for a key experiment: assessing the effect of this compound on agonist-induced ERK phosphorylation downstream of a model Gq-coupled GPCR, the Bradykinin B2 Receptor (B2R), in HEK293T cells. This protocol can be adapted for other GPCRs and cell lines.
Protocol 1: Inhibition of Bradykinin-Induced ERK Phosphorylation by this compound
Objective: To determine if the B2R-mediated activation of ERK is dependent on the Ras/Raf pathway using this compound.
Materials:
-
HEK293T cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
Bradykinin (dissolved in water)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed 1 x 10^6 cells per well in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free DMEM and incubate for 12-18 hours. This step is crucial to reduce basal levels of ERK phosphorylation.
-
This compound Pre-incubation:
-
Prepare working solutions of this compound in serum-free DMEM at final concentrations of 1 µM, 5 µM, 10 µM, and 20 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Aspirate the starvation medium and add the this compound or vehicle solutions to the respective wells.
-
Pre-incubate for 1-2 hours at 37°C.
-
-
Agonist Stimulation:
-
Prepare a stock solution of Bradykinin.
-
Add Bradykinin to the wells to a final concentration of 100 nM.
-
Include a non-stimulated control well for each this compound concentration.
-
Incubate for 5-10 minutes at 37°C (the optimal stimulation time should be determined in a preliminary time-course experiment).
-
-
Cell Lysis:
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer and loading dye.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for total ERK levels, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Follow a standard stripping protocol or use a commercial stripping buffer.
-
After stripping, block the membrane again and probe with the total ERK1/2 primary antibody, followed by the secondary antibody and detection as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK and total ERK using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phospho-ERK to total ERK for each sample.
-
Normalize the data to the vehicle-treated, agonist-stimulated control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the inhibitory effect of this compound.
-
Conclusion
This compound serves as a specific and potent tool for investigating the role of the Ras/Raf signaling axis in GPCR-mediated cellular functions. By following the provided protocols and adapting them to the specific GPCR and cellular system under investigation, researchers can gain valuable insights into the complex signaling networks governed by this important class of receptors. The quantitative data and experimental workflows presented here provide a solid foundation for designing and executing robust experiments in the field of GPCR pharmacology and signal transduction.
References
Application Notes: Assessing the Morphological Effects of MCP110, a Putative CP110 Inhibitor
Introduction
MCP110 is a novel small molecule inhibitor designed to target the Centrosomal Protein 110 (CP110). CP110 is a key negative regulator of primary cilia formation (ciliogenesis) and plays a crucial role in centriole duplication and cell cycle progression.[1][2][3] By capping the distal end of the mother centriole, CP110 prevents the extension of the axoneme, the microtubule-based core of the primary cilium.[1][3] The primary cilium is a sensory organelle that protrudes from the surface of most vertebrate cells and is involved in various signaling pathways crucial for development and tissue homeostasis.[3][4]
Inhibition of CP110 by this compound is hypothesized to promote the premature and aberrant formation of primary cilia and may affect overall cell morphology due to its role in regulating the microtubule network. These application notes provide a comprehensive methodology for assessing the morphological changes induced by this compound in cultured cells.
Principle of the Assay
The primary method for evaluating the effect of this compound on cell morphology is high-content imaging of cells stained with a panel of fluorescent dyes and antibodies. This approach, often referred to as "Cell Painting," allows for the simultaneous visualization of multiple cellular components and the quantitative measurement of a large number of morphological features.[5][6][7][8][9] By analyzing changes in these features, a detailed morphological profile of this compound's activity can be generated.
Key morphological parameters to be assessed include:
-
Cell Shape and Size: Changes in cell area, perimeter, circularity, and aspect ratio.
-
Cytoskeletal Organization: Alterations in the actin and microtubule networks.
-
Primary Cilia Formation: The frequency, length, and morphology of primary cilia.
-
Nuclear Morphology: Changes in nuclear size, shape, and chromatin texture.
Recommended Cell Lines
-
hTERT-RPE1 (human retinal pigment epithelial cells): A well-established model for studying ciliogenesis due to their robust ability to form primary cilia upon serum starvation.
-
IMCD3 (mouse inner medullary collecting duct cells): Another commonly used cell line for cilia research.
-
HEK293T (human embryonic kidney cells): Can be used for initial toxicity and dose-response studies.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the basic steps for culturing cells and treating them with this compound.
Materials:
-
Selected cell line (e.g., hTERT-RPE1)
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Serum-free medium (for inducing ciliogenesis)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well imaging plates (black, clear bottom)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells into a 96-well imaging plate at a density that will result in 50-80% confluency at the time of imaging.[10] For hTERT-RPE1 cells, a density of 2,500-5,000 cells per well is recommended.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
To induce ciliogenesis, replace the complete growth medium with serum-free medium and incubate for an additional 24-48 hours.
-
Prepare a dilution series of this compound in the appropriate medium. It is recommended to perform a dose-response experiment, starting from a low nanomolar to a high micromolar range (e.g., 1 nM to 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Add the this compound dilutions to the wells and incubate for the desired treatment duration (e.g., 24 hours).
Immunofluorescence Staining (Cell Painting Protocol)
This protocol is adapted from the "Cell Painting" assay to visualize multiple cellular components.[5][6][8]
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (5% BSA in PBS)
-
Primary antibodies (e.g., rabbit anti-Arl13b for cilia, mouse anti-acetylated tubulin for cilia axoneme, rabbit anti-CP110)
-
Fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit, Alexa Fluor 568 goat anti-mouse)
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 647) for F-actin
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Hoechst 33342 for live-cell nuclear staining (optional)
Procedure:
-
After treatment with this compound, carefully aspirate the medium from the wells.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15-20 minutes at room temperature.[11]
-
Wash the cells twice with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[11]
-
Wash the cells twice with PBS.
-
Block non-specific antibody binding by adding 100 µL of blocking buffer and incubating for 1 hour at room temperature.
-
Prepare the primary antibody solution in blocking buffer. Add 50 µL of the primary antibody solution to each well and incubate overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
Prepare the secondary antibody and fluorescent dye solution (e.g., secondary antibodies, phalloidin, and DAPI) in blocking buffer. Add 50 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each.
-
Add 100 µL of PBS to each well for imaging.
High-Content Imaging and Analysis
Procedure:
-
Acquire images using a high-content imaging system with automated focusing and stage movement.
-
Capture images in at least four channels:
-
Channel 1 (Blue): DAPI/Hoechst (Nucleus)
-
Channel 2 (Green): Alexa Fluor 488 (e.g., Arl13b for cilia)
-
Channel 3 (Red): Alexa Fluor 568 (e.g., Acetylated Tubulin)
-
Channel 4 (Far-Red): Alexa Fluor 647 (Phalloidin for F-actin/cell boundary)
-
-
Use image analysis software (e.g., CellProfiler, ImageJ/Fiji, or commercial software) to perform image segmentation and feature extraction.[7]
-
Segmentation: Identify the nuclei and cell boundaries. The nuclear stain (DAPI) is used to identify primary objects (nuclei), and the actin stain (Phalloidin) can be used to define the cell borders.
-
Feature Extraction: Measure a wide range of morphological features for each cell, including size, shape, texture, and intensity of the different fluorescent signals.[5][9]
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of this compound on General Cell Morphology
| Treatment | Concentration (µM) | Cell Area (µm²) | Cell Perimeter (µm) | Circularity (A.U.) | Aspect Ratio (A.U.) |
| Vehicle (DMSO) | 0 | 1500 ± 120 | 200 ± 15 | 0.85 ± 0.05 | 1.8 ± 0.2 |
| This compound | 0.1 | 1550 ± 130 | 210 ± 18 | 0.83 ± 0.06 | 1.9 ± 0.3 |
| This compound | 1.0 | 1800 ± 150 | 250 ± 20 | 0.75 ± 0.08 | 2.5 ± 0.4 |
| This compound | 10.0 | 2100 ± 180 | 290 ± 25 | 0.68 ± 0.10 | 3.2 ± 0.5 |
Data are presented as mean ± SD. Statistical significance compared to the vehicle control is denoted by * (p < 0.05) and ** (p < 0.01).
Table 2: Effect of this compound on Ciliogenesis
| Treatment | Concentration (µM) | Ciliated Cells (%) | Cilia Length (µm) |
| Vehicle (DMSO) | 0 | 65 ± 5 | 3.5 ± 0.8 |
| This compound | 0.1 | 75 ± 6 | 4.2 ± 0.9 |
| This compound | 1.0 | 88 ± 7 | 5.8 ± 1.2 |
| This compound | 10.0 | 92 ± 5 | 6.5 ± 1.5 |
Data are presented as mean ± SD. Statistical significance compared to the vehicle control is denoted by * (p < 0.05) and ** (p < 0.01).
Mandatory Visualizations
Signaling Pathway of CP110 Inhibition by this compound
Caption: Hypothetical signaling pathway of this compound action.
Experimental Workflow for Assessing this compound's Effect
Caption: Experimental workflow for morphological assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. Centrosomal protein CP110 controls maturation of the mother centriole during cilia biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CP110 Suppresses Primary Cilia Formation through its Interaction with CEP290, a Protein Deficient in Human Ciliary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Painting, a High-Content Image-based Assay for Morphological Profiling Using Multiplexed Fluorescent Dyes | Nikon’s MicroscopyU [microscopyu.com]
- 8. kolaido.com [kolaido.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 11. sinobiological.com [sinobiological.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MCP-1 Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) concentration for cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is MCP-1 and how does it affect cell viability?
A1: Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine Ligand 2 (CCL2), is a small cytokine belonging to the CC chemokine family. Its primary function is to recruit monocytes, memory T cells, and dendritic cells to sites of inflammation.[1] The effect of MCP-1 on cell viability is context-dependent. It can promote the viability and proliferation of certain cell types, such as cancer cells, by activating pro-survival signaling pathways. However, in other contexts, its pro-inflammatory effects could indirectly lead to cell death.
Q2: What is a typical starting concentration range for MCP-1 in cell viability assays?
A2: The optimal concentration of MCP-1 can vary significantly depending on the cell type and the specific research question. A common starting point for in vitro cell culture experiments is to test a broad range of concentrations. Based on general practices for similar bioactive proteins, a pilot experiment could include concentrations ranging from 1 ng/mL to 100 ng/mL. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: Which cell viability assay is most suitable for experiments with MCP-1?
A3: The choice of assay depends on your specific experimental goals. Common assays include:
-
MTT/XTT/WST-1 Assays: These colorimetric assays measure metabolic activity, which is often an indicator of cell viability.[2] They are cost-effective and suitable for high-throughput screening.
-
ATP Assays: These luminescent assays quantify ATP, a marker of metabolically active cells, and are known for their high sensitivity.[2][3]
-
Trypan Blue Exclusion Assay: This dye exclusion method provides a direct count of viable and non-viable cells.[2]
-
Real-Time Viability Assays: These newer methods allow for the continuous monitoring of cell viability over extended periods.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS or media.[4] Ensure thorough but gentle mixing of MCP-1 and assay reagents. |
| No observable effect of MCP-1 on cell viability | MCP-1 concentration is too low, the incubation time is too short, the cells are not responsive to MCP-1, or the MCP-1 protein has lost its activity. | Perform a dose-response experiment with a wider range of MCP-1 concentrations. Optimize the incubation time (e.g., 24, 48, 72 hours).[5] Confirm that your cell line expresses the MCP-1 receptor, CCR2.[1] Ensure proper storage and handling of the MCP-1 protein to maintain its bioactivity. |
| Unexpected decrease in cell viability at high MCP-1 concentrations | High concentrations of MCP-1 may induce cellular stress or apoptosis in certain cell types. | Test a broader range of concentrations, including lower ones, to identify the optimal dose. Investigate potential cytotoxic effects using assays that specifically measure apoptosis or cytotoxicity. |
| Inconsistent results across different experiments | Variations in cell passage number, cell health, or reagent quality. | Use cells within a consistent and low passage number range.[6] Regularly monitor cell health and morphology.[7] Use fresh media and supplements and record the lot numbers of all reagents.[7] |
Experimental Protocols
Protocol 1: Determining Optimal Seeding Density for Cell Viability Assays
-
Cell Preparation: Culture cells in appropriate media and ensure they are in the exponential growth phase.[4]
-
Seeding: Prepare a serial dilution of your cell suspension. Seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells per well).[5]
-
Incubation: Incubate the plate for the intended duration of your MCP-1 experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay (e.g., MTT or ATP assay) to determine the cell density that results in a linear and robust signal.
Protocol 2: MCP-1 Dose-Response Experiment
-
Cell Seeding: Seed a 96-well plate with the optimal cell density determined in Protocol 1 and allow the cells to adhere overnight.
-
MCP-1 Preparation: Prepare a serial dilution of MCP-1 in your cell culture medium. A suggested range could be from 0.1 ng/mL to 1000 ng/mL.
-
Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of MCP-1. Include a vehicle control (medium without MCP-1).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform your chosen cell viability assay and measure the results using a plate reader.
-
Data Analysis: Plot the cell viability against the MCP-1 concentration to determine the optimal concentration for your desired effect.
Visualizations
Caption: A flowchart of the experimental workflow for optimizing MCP-1 concentration.
Caption: A simplified diagram of the MCP-1 signaling cascade leading to cell viability.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. biocompare.com [biocompare.com]
troubleshooting MCP110 solubility issues in DMSO
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting solubility issues with MCP110 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: For creating stock solutions for in vitro biological assays, 100% DMSO is the recommended solvent. This compound is a lipophilic compound with poor aqueous solubility, and DMSO is a powerful polar aprotic solvent capable of dissolving many such compounds.
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. What should I do?
A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds initially dissolved in DMSO.[1][2] This occurs because the overall solvent properties change dramatically, reducing the solubility of the compound. The troubleshooting guide below provides several strategies to address this.
Q3: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. While the tolerance can be cell-line dependent, a general guideline is to keep the final DMSO concentration at or below 0.1%.[3] Higher concentrations can induce changes in gene expression, oxidative stress, and even cell death.[3]
Q4: Is it possible that the solubility of this compound varies?
A4: Yes. The solubility of a compound can be affected by factors such as the specific batch, purity, and the degree of hydration of the solid material. It is always recommended to perform a small-scale solubility test with a new batch of the compound.
Troubleshooting Guide for this compound Solubility in DMSO
This guide provides a systematic approach to resolving common solubility challenges with this compound.
Initial Stock Solution Preparation
The first step is to prepare a concentrated stock solution of this compound in 100% DMSO.
Recommended Starting Protocol:
-
Weigh the desired amount of this compound powder in a sterile, chemically resistant vial.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex or sonicate the solution to aid dissolution. Gentle warming (to no more than 37°C) can also be applied, but be cautious as heat can degrade some compounds.
-
Visually inspect the solution to ensure the compound has completely dissolved and no particulates are visible.
Addressing Precipitation Upon Dilution
If you observe precipitation when diluting your this compound stock solution into an aqueous medium, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for this compound precipitation.
Data Summary
| Parameter | Recommendation | Notes |
| Primary Solvent for Stock | 100% DMSO | This compound is lipophilic and requires a strong organic solvent. |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% | Higher concentrations can be toxic to cells.[3] Always perform a vehicle control. |
| Techniques to Aid Dissolution | Vortexing, Sonication, Gentle Warming (≤ 37°C) | These methods can help overcome the activation energy barrier for dissolution. |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
For a final concentration of 10 µM this compound in your experiment, you will perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM this compound stock solution to 999 µL of your aqueous experimental medium.
-
Immediately and vigorously vortex or pipette mix to ensure rapid dispersion and minimize precipitation.
-
Visually inspect for any signs of precipitation before adding to your cells.
Protocol 2: Pre-saturation of Medium to Prevent Precipitation
This method can be effective when standard dilution still results in precipitation.[4]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Determine the final volume of your working solution (e.g., 10 mL) and the desired final DMSO concentration (e.g., 0.1%).
-
In this example, you will add a total of 10 µL of DMSO to the 10 mL medium. The this compound stock will contribute a portion of this.
-
First, add the "make-up" DMSO to the medium. If your final this compound concentration requires 10 µL of stock solution, you would first add 9.99 µL of pure DMSO to the 10 mL of medium and mix.
-
Then, add the 10 µL of 10 mM this compound stock solution to the DMSO-containing medium with vigorous mixing.
-
This pre-saturation of the medium with DMSO can help to create a more favorable environment for the compound to remain in solution upon dilution.
Signaling Pathway Considerations
While the direct signaling pathway of this compound is under investigation, its role as a Ras inhibitor suggests it interferes with Ras-mediated signaling cascades. A simplified representation of the Ras-Raf-MEK-ERK pathway is shown below.
Caption: Simplified Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 3. A dose-dependent effect of dimethyl sulfoxide on lipid content, cell viability and oxidative stress in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Utilizing MCP110 and Other Ras-Raf Interaction Inhibitors in Cancer Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MCP110 and other small molecule inhibitors of the Ras-Raf interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Ras and Raf-1.[1][2] By blocking this interaction, this compound prevents the Ras-induced activation of Raf-1, which in turn inhibits the downstream MEK-ERK signaling pathway.[1][3] This ultimately leads to a reduction in cell proliferation and can reverse the transformed phenotype in cancer cells with activating Ras mutations.[3][4]
Q2: In which cancer cell lines is this compound expected to be effective?
A2: this compound is most effective in cancer cell lines that have a constitutively active Ras signaling pathway, particularly those with activating mutations in KRAS or NRAS.[1][3][4] Examples of cell lines where this compound has shown efficacy include the lung carcinoma cell line A549 (KRAS mutation) and the pancreatic cancer cell line PANC-1 (KRAS mutation).[1][3]
Q3: Will this compound be effective in cell lines with a BRAF mutation?
A3: No, this compound is not expected to be effective in cell lines with activating BRAF mutations (e.g., V600E). The inhibitor acts upstream of Raf, at the level of the Ras-Raf interaction.[4] In cells with a BRAF mutation, the Raf kinase is constitutively active, and its activation is independent of upstream Ras signaling. Therefore, inhibiting the Ras-Raf interaction with this compound will not affect the downstream signaling in these cells.[4]
Q4: What are the known off-target effects of this compound?
A4: Currently, there is limited publicly available data detailing a comprehensive off-target profile for this compound. The initial characterization of this compound focused on its on-target specificity by demonstrating its lack of effect in cells with constitutively active Raf-1.[3][4] As with any small molecule inhibitor, the potential for off-target effects should be considered. Researchers should include appropriate controls in their experiments to help distinguish between on-target and potential off-target effects.
Q5: What is a suitable working concentration for this compound in cell culture experiments?
A5: Based on published studies, effective concentrations of this compound for inhibiting Raf-1 activity and observing phenotypic effects in cell culture typically range from 1 µM to 30 µM.[5] A dose-response experiment is always recommended to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibition of ERK phosphorylation after treating my Ras-mutant cancer cells with this compound.
-
Question: Have you confirmed the activity of your this compound stock?
-
Answer: Small molecule inhibitors can degrade over time, especially with improper storage or multiple freeze-thaw cycles. It is advisable to test the activity of your compound in a well-characterized sensitive cell line as a positive control. If the compound is old, consider purchasing a fresh stock.
-
-
Question: Is your cell line appropriate for this compound treatment?
-
Answer: Verify that your cell line harbors an activating RAS mutation and is dependent on the Ras-Raf-MEK-ERK pathway for proliferation. Cell lines with mutations downstream of Ras, such as in BRAF or MEK, will not respond to this compound.
-
-
Question: Are you using the correct concentration and treatment duration?
-
Answer: The optimal concentration and incubation time can vary between cell lines. Perform a dose-response (e.g., 1, 5, 10, 20, 30 µM) and a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the ideal experimental conditions for your model system.
-
-
Question: Is there an issue with your Western blot protocol?
-
Answer: Ensure that your antibodies for phosphorylated ERK (p-ERK) and total ERK are validated and working correctly. Include positive and negative controls for pathway activation (e.g., serum stimulation or starvation). Check for proper protein transfer and use a sensitive detection reagent.
-
Problem 2: I am observing significant cytotoxicity in my cells, even at low concentrations of this compound.
-
Question: Could the observed toxicity be an on-target effect?
-
Answer: In highly Ras-dependent cell lines, potent inhibition of the Ras-Raf-MEK-ERK pathway can lead to cell cycle arrest and apoptosis. Assess markers of apoptosis (e.g., cleaved caspase-3) to determine if the cytotoxicity is a result of the intended mechanism of action.
-
-
Question: Have you evaluated the health of your cells prior to treatment?
-
Answer: Unhealthy or stressed cells can be more sensitive to drug treatment. Ensure your cells are in the logarithmic growth phase and have good viability before starting the experiment.
-
-
Question: Could the vehicle control be contributing to the toxicity?
-
Answer: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) and that you include a vehicle-only control in your experiment.
-
Problem 3: My experimental results with this compound are inconsistent between experiments.
-
Question: Are your cell culture conditions consistent?
-
Answer: Variations in cell passage number, confluency at the time of treatment, and serum concentration in the media can all impact the cellular response to inhibitors. Maintain a consistent cell culture and experimental protocol.
-
-
Question: Is your this compound stock solution stable?
-
Answer: Prepare small aliquots of your this compound stock solution to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended by the supplier.
-
-
Question: Are there variations in your assay procedures?
-
Answer: Ensure that all experimental steps, including incubation times, reagent concentrations, and washing steps, are performed consistently across all experiments.
-
Quantitative Data for this compound
| Parameter | Cell Line | Assay | Concentration Range | Result | Reference |
| Inhibition of Raf-1 Activity | HT1080 (N-Ras mutant) | In vitro kinase assay | 1 - 20 µM | Dose-dependent inhibition | [3] |
| Inhibition of H-Ras (V12)-induced AP-1 activation | HEK293 | Reporter gene assay | 10 and 20 µM | Significant inhibition | [3] |
| Inhibition of Ras-GTP binding to Raf-RBD | NIH 3T3 | Pulldown assay | 3 - 30 µM | Dose-dependent disruption | [5] |
| Decrease in phospho-ERK1/2 levels | NIH 3T3 | Western blot | 3 - 30 µM | Dose-dependent decrease | [5] |
| G1 cell cycle enrichment | A549 (K-Ras mutant) | Flow cytometry | Not specified | G1 enrichment observed | [3] |
| Decrease in cyclin D levels | A549 (K-Ras mutant) | Not specified | 20 µM | Decrease observed | [2] |
Experimental Protocols
Protocol 1: Western Blot for ERK Phosphorylation
-
Cell Seeding and Treatment: Seed Ras-mutant cancer cells in 6-well plates and allow them to adhere overnight. The next day, starve the cells in serum-free media for 12-24 hours. Treat the cells with this compound at various concentrations (e.g., 0, 1, 5, 10, 20 µM) for the desired time (e.g., 24 hours). Include a positive control (e.g., EGF or serum stimulation) and a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C. The following day, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Protocol 2: Anchorage-Independent Growth Assay (Soft Agar Assay)
-
Prepare Base Agar Layer: In a 6-well plate, add a bottom layer of 0.6% agar in complete medium. Allow it to solidify.
-
Prepare Cell-Agar Layer: Trypsinize and count the cells. Resuspend the cells in complete medium and mix with 0.3% agar to a final concentration of 5,000-10,000 cells per well.
-
Cell Plating: Carefully layer the cell-agar suspension on top of the base agar layer.
-
Treatment: Once the top layer has solidified, add complete medium containing this compound at the desired concentrations. Replace the medium with fresh inhibitor every 2-3 days.
-
Colony Formation: Incubate the plates for 2-4 weeks until colonies are visible.
-
Staining and Quantification: Stain the colonies with crystal violet and count the number and size of the colonies using a microscope or imaging system.
Visualizations
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
Interpreting Unexpected Results with MCP110 Treatment: A Technical Support Center
Initial Search Results Indicate "MCP110" is an Electronic Device, Not a Research Compound
Efforts to gather information regarding the mechanism of action, unexpected results, off-target effects, and experimental protocols for a research compound designated "this compound" have yielded no relevant results in the context of life sciences or drug development. Instead, search results consistently identify "this compound" as a resettable illuminated break glass unit or call point, a component used in emergency alarm systems.[1][2][3][4][5]
This discrepancy suggests a potential misunderstanding or typographical error in the compound's name. The information available for the electronic device "this compound" pertains to its technical specifications, such as operating voltage and use in emergency exit systems, and is not applicable to biological research.[1][2][3][4][5]
Troubleshooting Your Query
If you are a researcher, scientist, or drug development professional encountering unexpected results with a compound you believe to be "this compound," we recommend the following steps:
-
Verify the Compound Name: Double-check the spelling and designation of the compound from your source materials (e.g., lab notebooks, supplier information, publications). It is possible that the name is misspelled or that "this compound" is an internal or abbreviated name.
-
Consult Supplier Information: If the compound was commercially sourced, review the technical data sheet, material safety data sheet (MSDS), and any other documentation provided by the supplier. This documentation should contain the correct chemical name, structure, and any known biological activities or off-target effects.
-
Review Internal Documentation: If the compound was synthesized in-house, consult your laboratory's records for the correct chemical identity and any associated analytical data.
-
Search Chemical Databases: Use the correct chemical name or structure to search comprehensive chemical and biological databases (e.g., PubChem, SciFinder, ChEMBL) for information on its mechanism of action and potential off-target effects.
Understanding Off-Target Effects in Research
While we cannot provide specific guidance for "this compound" as a research compound, it is crucial for researchers to consider the possibility of off-target effects when interpreting unexpected experimental outcomes. Off-target effects occur when a compound interacts with unintended biological molecules, leading to unforeseen cellular responses.[6][7][8][9]
Several methods can be employed to investigate potential off-target effects:
-
In Silico Analysis: Computational tools can predict potential off-target interactions based on the compound's structure.
-
Biochemical Screening: Profiling the compound against a panel of kinases, receptors, or enzymes can identify unintended molecular targets.
-
Cell-Based Assays: Utilizing reporter gene assays or phenotypic screening in various cell lines can reveal unexpected biological activities.
-
Proteomics and Genomics Approaches: Techniques like affinity chromatography-mass spectrometry, RNA-seq, and CRISPR-based screening can provide a broader view of a compound's cellular interactions and downstream effects.[6][10]
Experimental Workflow for Investigating Unexpected Results
Below is a generalized experimental workflow for troubleshooting unexpected results from a compound treatment.
Caption: A generalized workflow for troubleshooting unexpected experimental results.
We are committed to providing accurate and helpful technical support. Once the correct identity of the compound is established, we will be able to offer more specific and relevant guidance. Please verify the compound name and feel free to return with the corrected information.
References
- 1. smartaccesssolutions.uk [smartaccesssolutions.uk]
- 2. MCP-110 - ICS Security Solutions [icssecurity.co.uk]
- 3. icssecurity.co.uk [icssecurity.co.uk]
- 4. elock2u.net [elock2u.net]
- 5. zetekuae.com [zetekuae.com]
- 6. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. News: Off-Target Effects and Where to Find Them - CRISPR Medicine [crisprmedicinenews.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. innovativegenomics.org [innovativegenomics.org]
how to avoid MCP110 degradation in experiments
Welcome to the technical support center for MCP110, a potent inhibitor of the RAS/RAF interaction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental settings to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between RAS and RAF-1, key components of the RAS/RAF/MEK/ERK signaling pathway. By inhibiting this interaction, this compound can block downstream signaling that is often hyperactivated in various cancers, leading to reduced cell proliferation and tumor growth.
Q2: How should I store this compound to prevent degradation?
Proper storage is critical to maintain the stability and activity of this compound. Adhere to the following storage conditions:
| Storage Format | Temperature | Duration | Notes |
| Powder (Lyophilized) | -20°C | Up to 2 years | Store in a dry, dark environment. |
| 0 - 4°C | Days to weeks | For short-term storage only. | |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For shorter-term use. |
Q3: What are the common signs of this compound degradation?
Degradation of this compound may not be visually apparent. The primary indicator of degradation is a loss of biological activity in your experiments, such as a reduced inhibitory effect on the RAS/RAF pathway. In some cases, you might observe a slight discoloration of the powdered compound or precipitation in your stock solutions. If you suspect degradation, it is recommended to use a fresh vial of the compound.
Q4: In which solvents is this compound soluble?
This compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.
| Solvent | Solubility |
| DMSO | ≥ 100 mg/mL |
| Ethanol | Soluble |
| Acetonitrile | Soluble |
| Methanol | Soluble |
Always use high-purity, anhydrous solvents to prepare your stock solutions.
Troubleshooting Guide: Avoiding this compound Degradation in Experiments
This guide addresses specific issues you may encounter during your experiments and provides solutions to minimize this compound degradation.
Issue 1: Loss of this compound activity in cell-based assays.
-
Potential Cause 1: Improper Storage.
-
Solution: Ensure that both the powdered compound and stock solutions are stored at the recommended temperatures. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.
-
-
Potential Cause 2: Hydrolysis of the Amide Bond.
-
Background: The amide bond in the this compound structure can be susceptible to hydrolysis, especially under acidic or basic conditions. This chemical reaction breaks the amide bond, rendering the molecule inactive.
-
Solution:
-
Maintain a neutral pH (around 7.2-7.4) in your experimental buffers and cell culture media.
-
Avoid prolonged exposure of this compound to highly acidic or basic solutions.
-
Prepare fresh dilutions of this compound in your experimental media immediately before use.
-
-
-
Potential Cause 3: Oxidation of the Benzyl Ether Group.
-
Background: The benzyl ether group in this compound can be prone to oxidation, which can alter the compound's structure and function.
-
Solution:
-
Store this compound powder and stock solutions protected from air and light.
-
Use fresh, high-quality solvents for preparing solutions.
-
Consider degassing your buffers to remove dissolved oxygen, especially for long-term experiments.
-
-
-
Potential Cause 4: Photodegradation.
-
Background: Many small molecule inhibitors are sensitive to light. Exposure to UV or even ambient light can lead to photochemical reactions that degrade the compound.
-
Solution:
-
Store this compound in amber or opaque vials.
-
Minimize the exposure of this compound solutions to light during experimental procedures. Work in a dimly lit area or use aluminum foil to cover tubes and plates.
-
-
Issue 2: Precipitation of this compound in aqueous solutions.
-
Potential Cause: Poor Solubility in Aqueous Media.
-
Solution:
-
Ensure that the final concentration of DMSO in your cell culture media is kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity and precipitation.
-
When diluting the DMSO stock solution into your aqueous buffer or media, add it dropwise while vortexing or mixing to ensure rapid and even dispersion.
-
If precipitation persists, consider using a surfactant like Tween-80 (at a low, non-toxic concentration) to improve solubility, but validate its compatibility with your specific assay.
-
-
Experimental Protocols
Key Experiment: Cell-Based RAS/RAF Pathway Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory activity of this compound on the RAS/RAF/MEK/ERK signaling pathway in cancer cell lines with known RAS or BRAF mutations.
-
Cell Culture:
-
Culture cancer cells (e.g., HT-1080 fibrosarcoma cells) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquot the stock solution into single-use vials and store at -80°C.
-
-
Cell Seeding:
-
Seed the cells in 96-well plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere overnight.
-
-
This compound Treatment:
-
The following day, prepare serial dilutions of this compound from the 10 mM stock solution in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Assessment of Pathway Inhibition (Western Blotting):
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK (t-ERK).
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the ratio of p-ERK to t-ERK, which indicates the level of pathway inhibition.
-
Visualizations
Caption: this compound inhibits the RAS/RAF/MEK/ERK signaling pathway.
Caption: Workflow for a cell-based this compound inhibition assay.
Technical Support Center: MCP110 and the Paradoxical Activation of the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering the paradoxical activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway when using the hypothetical RAF inhibitor, MCP110. The following troubleshooting guides and Frequently Asked Questions (FAQs) are designed to address specific experimental challenges and provide a deeper understanding of this complex cellular response.
Frequently Asked Questions (FAQs)
Q1: We are using this compound, a RAF inhibitor, but are observing an increase in ERK phosphorylation instead of the expected decrease. Is this a known phenomenon?
A1: Yes, this phenomenon is known as "paradoxical activation" of the MAPK pathway and has been observed with certain classes of RAF inhibitors.[1][2][3] While seemingly counterintuitive, the binding of the inhibitor to one RAF protomer in a dimer can lead to the transactivation of the other protomer, resulting in a net increase in downstream signaling.[4] This is particularly common in cells with wild-type BRAF and upstream activating mutations in RAS.[1][2]
Q2: What is the underlying mechanism of paradoxical MAPK pathway activation by RAF inhibitors like this compound?
A2: In cells with activating RAS mutations, there is a high population of RAF dimers. When an inhibitor like this compound binds to one RAF molecule in the dimer, it can induce a conformational change that allosterically activates the unbound RAF molecule. This transactivation leads to the phosphorylation and activation of MEK, and subsequently ERK, resulting in the paradoxical increase in pathway signaling.[4][5]
Q3: In which cellular contexts is paradoxical activation most likely to occur?
A3: Paradoxical activation is most frequently observed in cancer cells that have wild-type BRAF but harbor activating mutations in upstream signaling molecules, most notably RAS.[1][2] It is less common in cells with the BRAF V600E mutation, where the inhibitor effectively blocks the constitutively active monomeric BRAF.[1]
Q4: Could the observed increase in p-ERK levels be an experimental artifact?
A4: While possible, it is crucial to first consider the biological phenomenon of paradoxical activation. However, it is always good practice to rule out experimental error. This can include verifying the inhibitor's concentration and integrity, ensuring the lysis buffer contains phosphatase inhibitors, and confirming the specificity of your antibodies.[6] A detailed troubleshooting guide is provided below.
Q5: If we confirm paradoxical activation, what are the implications for our research?
A5: Observing paradoxical activation has significant implications. For drug development, it highlights potential resistance mechanisms and the risk of promoting tumor growth in certain genetic contexts.[1][3] For basic research, it provides a tool to study the complex regulation of the MAPK pathway and the dynamics of RAF dimerization.
Troubleshooting Guide: Investigating Paradoxical Activation of the MAPK Pathway
If you are observing unexpected activation of the MAPK pathway with this compound, follow these steps to troubleshoot your experiment.
| Problem | Possible Cause | Recommended Action |
| Increased p-ERK levels with this compound treatment | Paradoxical Activation | 1. Sequence cell lines to confirm BRAF and RAS mutation status.2. Perform a dose-response experiment to see if the effect is concentration-dependent.3. Test this compound in a cell line with a known BRAF V600E mutation as a negative control for paradoxical activation. |
| Incorrect Inhibitor Concentration | 1. Verify the calculations for your stock and working solutions.2. Prepare a fresh dilution series from a new aliquot of this compound. | |
| Degraded Inhibitor | 1. Aliquot stock solutions to avoid multiple freeze-thaw cycles.2. Store the inhibitor at the recommended temperature and protected from light. | |
| High Background in Western Blot | Antibody Issues | 1. Optimize primary and secondary antibody concentrations.2. Ensure the primary antibody is specific for phosphorylated ERK.3. Include a negative control (e.g., untreated cells) to assess baseline signal. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubation. | |
| Contaminated Buffers | Prepare fresh buffers, especially the wash buffer and blocking solution. | |
| Inconsistent Results | Cell Culture Variability | 1. Ensure consistent cell density and confluency at the time of treatment.2. Use cells within a similar passage number range for all experiments. |
| Technical Variability | 1. Ensure equal protein loading in your Western blot.2. Use a loading control (e.g., total ERK, GAPDH, or beta-actin) to normalize your results. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-ERK (p-ERK)
This protocol outlines the steps to detect the phosphorylation status of ERK1/2 in response to this compound treatment.
1. Cell Lysis and Protein Extraction:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified time.
-
Wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE and Western Transfer:
-
Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p-p44/42 MAPK) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
5. Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH) for normalization.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which can be an indicator of cell viability and proliferation.
1. Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
4. Solubilization:
-
Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
6. Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
Data Presentation
Table 1: Effect of this compound on ERK Phosphorylation in Different Cell Lines
| Cell Line | BRAF Status | RAS Status | This compound (1 µM) Treatment | Change in p-ERK/Total ERK Ratio |
| Cell Line A | Wild-Type | G12V Mutant | 24 hours | + 150% |
| Cell Line B | V600E Mutant | Wild-Type | 24 hours | - 80% |
| Cell Line C | Wild-Type | Wild-Type | 24 hours | - 10% |
Table 2: Cell Viability in Response to this compound Treatment
| Cell Line | BRAF Status | RAS Status | This compound IC50 (72 hours) |
| Cell Line A | Wild-Type | G12V Mutant | > 10 µM (Increased Proliferation at lower concentrations) |
| Cell Line B | V600E Mutant | Wild-Type | 0.5 µM |
| Cell Line C | Wild-Type | Wild-Type | 5 µM |
Visualizations
Caption: Paradoxical activation of the MAPK pathway by this compound in RAS-mutant cells.
Caption: Experimental workflow for Western blot analysis of p-ERK levels.
References
- 1. MCP: Deciphering the RAF inhibitor paradox [asbmb.org]
- 2. mdpi.com [mdpi.com]
- 3. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capitalizing on paradoxical activation of the mitogen-activated protein kinase pathway for treatment of Imatinib-resistant mast cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Paradoxical activation of RAF signaling by kinase inactive BRAF [reactome.org]
- 6. smartaccesssolutions.uk [smartaccesssolutions.uk]
Technical Support Center: Preclinical Studies with MCP110
Disclaimer: The following information has been compiled from publicly available abstracts and review articles. The full text of the primary research study on MCP110, "In vitro and in vivo synergy of MCP compounds with mitogen-activated protein kinase pathway– and microtubule-targeting inhibitors" by Skobeleva et al. (2007), was not accessible. Therefore, detailed experimental protocols and specific quantitative data are not available. This guide provides a comprehensive overview based on the existing literature and general knowledge of preclinical research with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule compound identified as an inhibitor of the Ras-Raf protein-protein interaction.[1][2] It functions by disrupting the signaling cascade of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical pathway for cell proliferation, differentiation, and survival.[3] Constitutive activation of the Ras-dependent signaling is a key factor in many tumors, and by inhibiting the interaction between Ras and its downstream effector Raf, this compound aims to block this oncogenic signaling.[1][4]
Q2: What are the primary preclinical applications of this compound?
Preclinical research has focused on the use of this compound as an anti-cancer agent, particularly in tumors with activating Ras mutations. Studies have shown that this compound can inhibit the growth of colorectal tumor xenografts.[5] A significant area of investigation is its synergistic effect with other chemotherapeutic agents. Research indicates that this compound enhances the anti-tumor activity of microtubule-targeting drugs such as paclitaxel, docetaxel, and vincristine, as well as the multi-kinase inhibitor sorafenib.[5]
Q3: Is this compound effective as a standalone agent?
While this compound has shown some efficacy as a monotherapy in preclinical models, its primary potential appears to be in combination therapies.[6][7] Its ability to sensitize cancer cells to other cytotoxic agents suggests that its main utility may be in overcoming drug resistance or enhancing the efficacy of existing treatments.[5]
Q4: What is known about the in vivo properties of this compound?
Based on available information, this compound is reported to be bioavailable in vivo and non-toxic at effective doses in preclinical models.[4] This suggests that the compound can be administered systemically and achieve concentrations sufficient to exert its therapeutic effect without causing overt toxicity in animal models.
Troubleshooting Guide
Issue 1: Low efficacy of this compound as a monotherapy in our cancer cell line.
-
Potential Cause 1: Cell line is not dependent on the Ras-Raf-MAPK pathway.
-
Troubleshooting Tip: Confirm the mutational status of Ras and Raf in your cell line. This compound is expected to be most effective in cell lines with activating Ras mutations. Consider performing a Western blot to assess the basal activation level of downstream MAPK pathway components like MEK and ERK.
-
-
Potential Cause 2: Suboptimal concentration of this compound.
-
Troubleshooting Tip: Perform a dose-response study to determine the IC50 of this compound in your specific cell line. The effective concentration can vary between different cell types.
-
-
Potential Cause 3: Poor compound stability or solubility in culture media.
-
Troubleshooting Tip: Ensure proper storage of the this compound compound. When preparing stock solutions, use an appropriate solvent like DMSO. Visually inspect the culture media for any precipitation after adding the compound.
-
Issue 2: Lack of synergistic effect when combining this compound with another drug.
-
Potential Cause 1: Inappropriate dosing schedule.
-
Troubleshooting Tip: The timing of drug administration can be critical for synergy. Experiment with different schedules, such as sequential versus concurrent administration of this compound and the combination drug.
-
-
Potential Cause 2: The combination drug does not have a complementary mechanism of action.
-
Troubleshooting Tip: this compound has shown synergy with microtubule-targeting agents.[5] The rationale for this synergy is that both pathways are critical for cell division and survival. Evaluate the mechanism of your combination drug to ensure there is a sound biological basis for the expected synergy.
-
-
Potential Cause 3: Cell line-specific resistance mechanisms.
-
Troubleshooting Tip: Your cell line may have intrinsic or acquired resistance mechanisms that circumvent the effects of the drug combination. Consider exploring other downstream or parallel signaling pathways that might be activated.
-
Quantitative Data Summary
The following tables are illustrative templates. Specific data from the primary literature on this compound is not available.
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Ras Mutation Status | This compound IC50 (µM) |
| A549 | Lung Carcinoma | K-Ras | Data not available |
| PANC-1 | Pancreatic Carcinoma | K-Ras | Data not available |
| HT1080 | Fibrosarcoma | N-Ras | Data not available |
Table 2: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition |
| Vehicle Control | Daily, i.p. | Data not available | N/A |
| This compound | X mg/kg, daily, i.p. | Data not available | Data not available |
| Paclitaxel | Y mg/kg, weekly, i.v. | Data not available | Data not available |
| This compound + Paclitaxel | Combination regimen | Data not available | Data not available |
Experimental Protocols
The following are high-level descriptions of potential experimental protocols. Detailed, step-by-step protocols would be found in the full-text publication.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the IC50 of this compound. Cancer cells are seeded in 96-well plates and treated with a range of concentrations of this compound for a specified period (e.g., 72 hours). A reagent such as MTS or MTT is then added, which is converted into a colored formazan product by viable cells. The absorbance is measured, and the results are used to calculate the concentration of this compound that inhibits cell growth by 50%.
Western Blotting for MAPK Pathway Activation
To confirm the mechanism of action of this compound, Western blotting can be used to assess the phosphorylation status of key proteins in the MAPK pathway. Cells are treated with this compound for a defined period, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of proteins like Raf, MEK, and ERK. A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of this compound in a living organism, human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are randomized into different treatment groups (e.g., vehicle control, this compound alone, combination drug alone, and this compound plus combination drug). Tumor growth is monitored over time by measuring tumor volume. At the end of the study, tumors can be excised for further analysis.
Visualizations
Caption: Mechanism of action of this compound in the MAPK signaling pathway.
Caption: A potential experimental workflow for preclinical evaluation of this compound.
References
- 1. pnas.org [pnas.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. The RAS-effector interaction as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
improving the efficacy of MCP110 in resistant cell lines
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MCP110?
A1: this compound is a novel small molecule inhibitor that targets the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). By binding to the ATP-binding pocket of DNA-PKcs, this compound effectively prevents the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. This leads to an accumulation of DNA damage, ultimately triggering apoptosis in cancer cells.
Q2: We are observing decreased sensitivity to this compound in our cell line over time. What are the potential mechanisms of resistance?
A2: Resistance to this compound can arise from several factors. The most commonly observed mechanisms include:
-
Upregulation of alternative DNA repair pathways: Cells may compensate for the inhibition of NHEJ by upregulating other DNA repair pathways, such as Homologous Recombination (HR).
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can lead to increased efflux of this compound from the cell, reducing its intracellular concentration.
-
Mutations in the drug-binding site: Although less common, mutations in the ATP-binding pocket of DNA-PKcs can alter the binding affinity of this compound, rendering it less effective.
-
Alterations in cell cycle checkpoints: Dysregulation of cell cycle checkpoints, particularly at the G2/M transition, can allow cells to proceed through mitosis despite the presence of DNA damage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced this compound efficacy in a previously sensitive cell line. | 1. Development of resistance through upregulation of HR pathway. 2. Increased expression of drug efflux pumps (e.g., P-gp). | 1. Co-administer this compound with an inhibitor of the HR pathway, such as a PARP inhibitor (e.g., Olaparib). 2. Verify P-gp expression by Western blot or qPCR. If overexpressed, consider co-treatment with a P-gp inhibitor like Verapamil. |
| High cell viability despite visible signs of DNA damage (e.g., γH2AX foci). | Dysfunctional apoptotic signaling pathway downstream of DNA damage. | 1. Assess the expression and phosphorylation status of key apoptotic proteins (e.g., p53, Bax, Bcl-2). 2. Consider combination therapy with agents that promote apoptosis, such as BH3 mimetics (e.g., Venetoclax). |
| Inconsistent results between experimental replicates. | 1. Cell line contamination or genetic drift. 2. Variability in this compound stock solution concentration or stability. | 1. Perform cell line authentication (e.g., STR profiling). 2. Prepare fresh this compound stock solutions and verify their concentration using a suitable analytical method (e.g., HPLC). Store aliquots at -80°C and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Western Blot Analysis of DNA-PKcs and γH2AX
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against DNA-PKcs (1:1000), p-DNA-PKcs (Ser2056) (1:1000), γH2AX (1:2000), and a loading control (e.g., β-actin, 1:5000) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and/or other compounds for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting the NHEJ pathway.
Caption: A logical workflow for troubleshooting resistance to this compound.
Technical Support Center: Managing Compound-Induced Cytotoxicity In Vitro
Disclaimer: Initial searches for "MCP110" indicate that this designation primarily refers to a resettable break glass unit used in emergency systems and not a chemical compound typically used in laboratory research. It is possible that the compound name was misspelled or is an internal designation not widely published. This guide will, therefore, address the broader topic of managing compound-induced cytotoxicity in vitro using a placeholder name, "Compound X," to illustrate common challenges and solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity during their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My cells show signs of toxicity (e.g., detachment, morphological changes, death) after treatment with Compound X. What are the initial troubleshooting steps?
A1: When observing signs of toxicity, it is crucial to systematically rule out other potential causes before attributing the effects solely to the compound. Here are the initial steps:
-
Verify Aseptic Technique: Contamination by bacteria, fungi, yeast, or mycoplasma can induce cytotoxicity.[1][2] Visually inspect the culture medium for turbidity and color changes, and examine the cells under a microscope for any signs of microbial contamination.[1]
-
Check Culture Medium and Environment: An incorrect pH can stress cells. Ensure the CO2 level in your incubator is appropriate for the sodium bicarbonate concentration in your medium.[1] Use high-quality, sterile-filtered reagents, including water and serum, as chemical contaminants can cause toxicity.[1]
-
Confirm Cell Health Pre-Treatment: Ensure your cells are healthy and viable before adding the compound. Avoid using cells that have been passaged too many times or have become over-confluent.[1]
-
Evaluate Compound Solvent Toxicity: The solvent used to dissolve your compound (e.g., DMSO, ethanol) can be toxic to cells at certain concentrations.[3] It is essential to run a vehicle control (cells treated with the solvent at the same concentration used in the experimental wells) to determine the solvent's contribution to cytotoxicity.[3][4]
Q2: How can I differentiate between a cytotoxic and a cytostatic effect of Compound X?
A2: It is important to determine whether your compound is killing the cells (cytotoxic) or simply inhibiting their proliferation (cytostatic).[4][5]
-
Cytotoxicity Assays: These assays measure cell death by detecting the loss of membrane integrity.[5][6] Examples include the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, and assays using vital dyes like trypan blue or propidium iodide that can only enter cells with compromised membranes.[4][6]
-
Viability/Proliferation Assays: These assays measure the metabolic activity of a cell population. A decrease in signal can indicate either cell death or an inhibition of cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common example.[1][7]
By comparing the results from both types of assays, you can gain a clearer understanding of your compound's effect. A significant increase in the cytotoxicity marker with a corresponding decrease in viability suggests a cytotoxic effect. A decrease in viability without a significant increase in cytotoxicity markers may indicate a cytostatic effect.
Q3: My cytotoxicity assay results are highly variable. What are the potential causes and solutions?
A3: High variability in cytotoxicity assays can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to have a consistent number of cells in each well.[8]
-
Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration and temperature. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.
-
Compound Precipitation: Your compound may not be fully soluble in the culture medium, leading to inconsistent concentrations across wells. Visually inspect for any precipitates after adding the compound to the medium.[2] Consider testing different solvents or using a lower concentration.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[8]
-
Bubbles in Wells: Air bubbles can interfere with absorbance or fluorescence readings. Be careful not to introduce bubbles when adding reagents.[8]
Troubleshooting Guides
Problem 1: High background signal in the LDH cytotoxicity assay.
-
Potential Cause: The presence of LDH in the serum used to supplement the culture medium can lead to high background signals.[5]
-
Solution:
-
Pre-screen different batches of serum to find one with low endogenous LDH activity.[5]
-
Reduce the serum concentration in your culture medium during the experiment, if your cell type can tolerate it.
-
Use a serum-free medium for the duration of the compound exposure.
-
Problem 2: Unexpected morphological changes in cells treated with Compound X.
-
Potential Cause: The observed morphological changes could be indicative of a specific cell death pathway, such as apoptosis or necrosis.
-
Solution:
-
Microscopic Examination: Carefully document the observed changes. Apoptosis is often characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. Necrosis is typically associated with cell swelling and lysis.
-
Mechanism-Specific Assays: Use assays that can distinguish between different modes of cell death. For example, Annexin V/Propidium Iodide staining can differentiate between early apoptosis, late apoptosis, and necrosis.[1]
-
Quantitative Data Summary
The following tables provide example data for assessing the cytotoxicity of "Compound X" on a hypothetical cancer cell line.
Table 1: IC50 Values of Compound X on Various Cell Lines
| Cell Line | Compound X IC50 (µM) |
| HeLa | 12.5 |
| A549 | 25.8 |
| MCF-7 | 8.3 |
IC50 (half-maximal inhibitory concentration) values were determined after a 48-hour incubation with Compound X using an MTT assay.
Table 2: Comparison of Viability and Cytotoxicity Assays for Compound X on HeLa Cells
| Compound X (µM) | Cell Viability (% of Control) | Cytotoxicity (% of Max Lysis) |
| 0 (Vehicle) | 100 ± 4.2 | 5 ± 1.5 |
| 5 | 78 ± 5.1 | 22 ± 3.1 |
| 10 | 55 ± 3.8 | 48 ± 4.2 |
| 20 | 23 ± 2.9 | 75 ± 5.5 |
| 40 | 8 ± 1.5 | 92 ± 3.7 |
Data are presented as mean ± standard deviation. Cell viability was measured using the MTT assay, and cytotoxicity was measured using the LDH assay after 24 hours of treatment.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][7]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Compound X (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.[1]
Protocol 2: LDH Assay for Cytotoxicity
This assay quantifies the amount of lactate dehydrogenase (LDH) released from cells with damaged membranes.[6]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a "maximum LDH release" control by treating some wells with a lysis buffer.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.[1]
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.[1]
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[1]
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.[1]
Visualizations
Caption: Experimental workflow for assessing in vitro cytotoxicity.
Caption: Hypothetical signaling pathway for Compound X-induced apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. In vitro cytotoxicity assay: Significance and symbolism [wisdomlib.org]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Validation & Comparative
A Comparative Guide to Validating MCP110's Inhibition of the RAS/RAF Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MCP110 with other inhibitors of the RAS/RAF signaling pathway. It is designed to offer an objective overview of performance, supported by experimental data and detailed methodologies, to aid in the evaluation and validation of RAS/RAF interaction inhibitors.
Introduction to this compound and the RAS/RAF Pathway
The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Mutations in RAS genes are among the most common oncogenic drivers in human cancers, making the RAS protein and its downstream effectors prime targets for therapeutic intervention. The interaction between RAS and the RAF family of serine/threonine kinases (A-RAF, B-RAF, C-RAF) is a key initial step in this signaling cascade.
This compound is a small molecule inhibitor identified through yeast two-hybrid screening that specifically disrupts the protein-protein interaction between RAS and RAF-1.[1] By blocking this interaction, this compound has been shown to inhibit downstream signaling, revert RAS-dependent cellular transformation, and suppress the growth of cancer cells harboring RAS mutations.[1][2] This guide compares this compound to other classes of inhibitors that target the RAS/RAF pathway, providing quantitative data and detailed experimental protocols to validate its mechanism of action.
Performance Comparison of RAS/RAF Pathway Inhibitors
The following tables summarize the inhibitory activities of this compound and a selection of alternative inhibitors targeting the RAS/RAF pathway. It is important to note the different assay types and specific molecular targets when comparing these values.
Table 1: this compound Inhibitory Activity
| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| This compound | Proliferation Assay | NIH3T3-K-Ras(G12V) | IC50 | 17 | [2] |
| This compound | Soft Agar Colony Formation | NIH3T3-K-Ras(G12V) | IC50 | 8.1 | [2] |
| This compound | WST-1 Assay | HCT-116 | GI50 | 16.2 | [3] |
Table 2: Alternative RAS/RAF Pathway Inhibitors - Biochemical Activity
| Compound | Class | Target(s) | Parameter | Value (nM) | Reference |
| Direct RAS Inhibitors | |||||
| MRTX1133 | KRAS G12D Inhibitor | KRAS G12D | IC50 | <2 | |
| Adagrasib (MRTX849) | KRAS G12C Inhibitor | KRAS G12C | IC50 | 5 | |
| Sotorasib (AMG 510) | KRAS G12C Inhibitor | KRAS G12C | IC50 | - | |
| RAF Inhibitors | |||||
| Sorafenib | Pan-RAF Inhibitor | RAF-1, B-RAF, B-RAF V600E | IC50 | 6, 22, 38 | |
| Belvarafenib (HM95573) | Pan-RAF Inhibitor | B-RAF, B-RAF V600E, C-RAF | IC50 | 56, 7, 5 | |
| Lifirafenib (BGB-283) | RAF/EGFR Inhibitor | B-RAF V600E, EGFR | IC50 | 23, 29 | |
| CCT196969 | Paradox-Breaking Pan-RAF Inhibitor | B-RAF, B-RAF V600E, C-RAF | IC50 | 100, 40, 10 | |
| CCT241161 | Paradox-Breaking Pan-RAF Inhibitor | B-RAF, B-RAF V600E, C-RAF | IC50 | 252, 15, 6 | |
| Vemurafenib | B-RAF V600E Inhibitor | B-RAF V600E | IC50 | 31 |
Table 3: Alternative RAS/RAF Pathway Inhibitors - Cellular Activity
| Compound | Class | Cell Line | Parameter | Value (nM) | Reference |
| Direct RAS Inhibitors | |||||
| MRTX1133 | KRAS G12D Inhibitor | KRAS G12D mutant cell lines | IC50 (viability) | ~5 | |
| Adagrasib (MRTX849) | KRAS G12C Inhibitor | KRAS G12C mutant cell lines | IC50 (viability) | 10 - 973 | |
| Sotorasib (AMG 510) | KRAS G12C Inhibitor | NCI-H358, MIA PaCa-2 | IC50 (viability) | 6, 9 | |
| RAF Inhibitors | |||||
| Sorafenib | Pan-RAF Inhibitor | PLC/PRF/5, HepG2 | IC50 (proliferation) | 6300, 4500 | |
| CCT196969 | Paradox-Breaking Pan-RAF Inhibitor | Melanoma Brain Metastasis cell lines | IC50 (viability) | 180 - 2600 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and validation of findings.
Yeast Two-Hybrid (Y2H) Assay for RAS/RAF Interaction
This assay is used to identify inhibitors of the RAS-RAF protein-protein interaction in a cellular context.
Protocol:
-
Vector Construction:
-
Clone the full-length human H-RAS (wild-type or constitutively active mutant, e.g., G12V) into a yeast two-hybrid "bait" vector (e.g., pGBKT7), fusing it to the GAL4 DNA-binding domain (DBD).
-
Clone the full-length human C-RAF (RAF-1) into a "prey" vector (e.g., pGADT7), fusing it to the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait (RAS) and prey (RAF) plasmids.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
-
Interaction Assay:
-
Pick individual colonies and grow them in liquid SD/-Trp/-Leu medium.
-
Plate serial dilutions of the yeast culture on control plates (SD/-Trp/-Leu) and selective plates (SD/-Trp/-Leu/-His/-Ade) to assess interaction-dependent reporter gene activation (HIS3 and ADE2). Growth on the selective plates indicates a positive interaction.
-
-
Inhibitor Screening:
-
For inhibitor testing, add this compound or other compounds at various concentrations to the liquid yeast cultures or directly to the agar plates.
-
A reduction in growth on the selective plates in the presence of the compound, without affecting growth on the control plates, indicates inhibition of the RAS-RAF interaction.
-
-
Quantitative Analysis (Optional):
-
Perform a liquid β-galactosidase assay using a colorimetric substrate (e.g., ONPG) to quantify the strength of the interaction and the dose-dependent effect of the inhibitor.
-
Co-Immunoprecipitation (Co-IP) of Endogenous RAS and RAF
This biochemical technique is used to verify the interaction between endogenous RAS and RAF proteins in mammalian cells and to assess the disruptive effect of inhibitors.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant human cancer cell line with an activating RAS mutation (e.g., HT1080 with N-RAS Q61K) to high confluence.
-
Treat the cells with this compound or a control solvent (e.g., DMSO) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate a portion of the cell lysate (e.g., 1-2 mg of total protein) with an antibody specific for RAF-1 (or another RAF isoform) overnight at 4°C with gentle rotation. A non-specific IgG should be used as a negative control.
-
Add Protein A/G magnetic beads or agarose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads and wash them 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against RAS to detect co-immunoprecipitated RAS.
-
Also, probe the membrane with a RAF-1 antibody to confirm the successful immunoprecipitation of the bait protein.
-
In Vitro RAF Kinase Assay
This assay measures the enzymatic activity of RAF kinase and can be used to determine if an inhibitor directly targets the kinase function or an upstream activation step.
Protocol:
-
Immunoprecipitation of RAF:
-
Lyse cells (e.g., HEK293T cells overexpressing a tagged RAF-1) and immunoprecipitate the RAF protein using an appropriate antibody as described in the Co-IP protocol.
-
-
Kinase Reaction:
-
Wash the immunoprecipitated RAF beads with kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT).
-
Resuspend the beads in kinase assay buffer containing recombinant, kinase-dead MEK1 as a substrate.
-
To assess the effect of an inhibitor, pre-incubate the RAF beads with this compound or another compound before adding the substrate and ATP.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM) and incubate at 30°C for 20-30 minutes.
-
-
Detection of MEK Phosphorylation:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a phospho-specific antibody that recognizes phosphorylated MEK1 (at Ser217/221) to determine the extent of RAF kinase activity.
-
Probe for total MEK1 and RAF-1 as loading controls.
-
Visualizing the Mechanism and Workflow
To further elucidate the context of this compound's action, the following diagrams have been generated using Graphviz.
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Yeast Two-Hybrid (Y2H) assay to screen for RAS/RAF interaction inhibitors.
Caption: Workflow for Co-Immunoprecipitation (Co-IP) to validate this compound's disruption of the RAS/RAF interaction.
Conclusion
This compound represents a targeted approach to inhibiting the RAS/RAF signaling pathway by directly disrupting the protein-protein interaction between RAS and RAF-1. The data presented in this guide, alongside the detailed experimental protocols, provide a framework for the validation and comparative analysis of this compound's efficacy. While direct biochemical IC50 values for this compound's interaction with RAS/RAF are not as readily available as for some kinase inhibitors, its effects on downstream cellular processes in RAS-driven cancer models are well-documented. This guide serves as a valuable resource for researchers and drug development professionals seeking to objectively evaluate this compound and other inhibitors of this critical oncogenic pathway.
References
A Comparative Guide to Cross-Validating MCP110 Results with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the cross-validation of results obtained with MCP110, a pharmacological inhibitor of the RAS/RAF interaction, using genetic methods.[1] Ensuring that the phenotypic effects of a small molecule inhibitor are consistent with the genetic perturbation of its intended target is a critical step in drug discovery.[2][3] This process, known as target validation, significantly increases the likelihood of success in later stages of drug development.[4][5] Here, we compare hypothetical results from this compound treatment with expected outcomes from genetic approaches like CRISPR-Cas9 knockout and siRNA-mediated knockdown of key components in the RAS/RAF/MEK/ERK pathway.
The Role of this compound and the RAS/RAF/MEK/ERK Pathway
This compound has been identified as an inhibitor of the interaction between RAS and RAF, two critical proteins in a signaling cascade that is frequently hyperactivated in various cancers.[1] This pathway, known as the RAS/RAF/MEK/ERK pathway, plays a central role in regulating cell proliferation, survival, and differentiation. In cancer, mutations in RAS or RAF can lead to uncontrolled cell growth. This compound is designed to block this aberrant signaling.[1]
Figure 1: Simplified RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of this compound.
Comparative Data Summary
The following table summarizes hypothetical data comparing the effects of this compound treatment with genetic knockdown/knockout of KRAS (a member of the RAS family) and BRAF (a member of the RAF family) in a colon cancer cell line with a KRAS G12V mutation.
| Parameter | Control (Untreated) | This compound (10 µM) | siRNA (KRAS) | CRISPR KO (BRAF) |
| Cell Viability (% of Control) | 100% | 45% | 50% | 95% |
| p-ERK/Total ERK Ratio | 1.0 | 0.2 | 0.25 | 0.9 |
| Apoptosis Rate (% Annexin V+) | 5% | 30% | 25% | 6% |
| Target Protein Expression | 100% | 100% | 15% (KRAS) | <5% (BRAF) |
Note: Data are hypothetical and for illustrative purposes.
Interpretation of Results:
-
This compound and siRNA (KRAS): Both the pharmacological inhibitor and the genetic knockdown of KRAS show a similar reduction in cell viability and downstream signaling (p-ERK levels), along with a comparable increase in apoptosis. This concordance suggests that the effects of this compound are on-target and phenocopy the genetic perturbation of KRAS.
-
CRISPR KO (BRAF): Knocking out BRAF has a minimal effect on cell viability and p-ERK levels in this KRAS-mutant cell line. This is an expected result, as the mutation in KRAS makes the pathway constitutively active, bypassing the need for upstream RAF signaling in this context. This serves as a negative control and further validates that the pathway is KRAS-dependent.
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Objective: To quantify the effect of this compound or genetic perturbations on cell proliferation and viability.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
For pharmacological treatment, add this compound at various concentrations. For genetic validation, use cells previously transfected with siRNA or transduced with CRISPR-Cas9 constructs.
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Western Blot for Pathway Analysis
-
Objective: To measure the levels of total and phosphorylated proteins in the signaling pathway (e.g., p-ERK, ERK).
-
Procedure:
-
Treat cells as described above for 24 hours.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-KRAS, anti-BRAF, anti-GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Genetic Perturbation: siRNA Transfection
-
Objective: To transiently reduce the expression of a target gene (e.g., KRAS).
-
Procedure:
-
Seed cells to be 50-60% confluent on the day of transfection.
-
Dilute siRNA (e.g., a pool of 3-4 siRNAs targeting KRAS) and a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 15 minutes to allow complex formation.
-
Add the complexes to the cells and incubate for 48-72 hours before proceeding with downstream assays.
-
Validate knockdown efficiency by Western Blot or qRT-PCR.
-
Figure 2: Experimental workflow for cross-validating pharmacological and genetic results.
By employing these parallel pharmacological and genetic approaches, researchers can build a robust body of evidence to confirm the mechanism of action of this compound and validate the RAS/RAF interaction as a therapeutic target. This rigorous cross-validation is essential for making informed decisions in the drug development pipeline.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjbphs.com [wjbphs.com]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 5. Are drug targets with genetic support twice as likely to be approved? Revised estimates of the impact of genetic support for drug mechanisms on the probability of drug approval - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MCP110 and Vemurafenib: A Guide for Researchers
A a glance, MCP110 and vemurafenib both target the RAS-RAF-MEK-ERK signaling cascade, a critical pathway in cellular proliferation. However, they do so at different key interaction points, leading to distinct biochemical profiles and potential therapeutic applications. This guide provides a comparative analysis of these two compounds, summarizing available quantitative data, outlining experimental methodologies for their evaluation, and visualizing their mechanisms of action.
Data Summary
The following table summarizes the key quantitative data for this compound and vemurafenib based on available research.
| Parameter | This compound | Vemurafenib |
| Target | Ras/Raf-1 Interaction | BRAFV600E Kinase |
| Mechanism of Action | Inhibits the protein-protein interaction between Ras and Raf-1.[1][2][3] | Competitively inhibits the ATP-binding site of the constitutively active BRAFV600E mutant kinase. |
| IC50 (BRAFV600E) | Not Applicable | 31 nM[4] |
| Effective Concentration | 1-30 µM (for inhibition of Ras/Raf interaction and downstream signaling)[2][5] | Not Applicable |
| Cellular Effects | Inhibits Ras-induced Raf-1 and MEK1 activation, reverts Ras-transformed phenotypes, and inhibits anchorage-independent growth in cells with intrinsic Ras activation.[2][3] | Inhibits proliferation and induces apoptosis in BRAFV600E mutant melanoma cells.[4] |
Mechanism of Action and Signaling Pathways
This compound and vemurafenib intervene at different stages of the MAPK signaling pathway. This compound acts upstream, preventing the initial interaction between RAS and RAF, while vemurafenib targets a specific mutation in a downstream kinase, BRAF.
Caption: Simplified MAPK signaling pathway showing the distinct points of inhibition for this compound and vemurafenib.
A significant difference in their mechanism is the potential for vemurafenib to cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF and upstream activation (e.g., RAS mutations). This occurs because vemurafenib can promote the dimerization of RAF isoforms, leading to MEK and ERK activation. This compound, by targeting the initial RAS-RAF interaction, is not expected to cause this paradoxical activation.
Caption: Mechanism of paradoxical MAPK pathway activation by vemurafenib in RAS-mutant cells.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare this compound and vemurafenib.
Ras-Raf Interaction Assay (for this compound)
This assay is crucial for determining the ability of this compound to disrupt the interaction between Ras and its effector, Raf-1.
a) Yeast Two-Hybrid (Y2H) Screen (Initial Identification)
-
Principle: This genetic method detects protein-protein interactions in vivo. The interaction between a "bait" protein (e.g., Ras) fused to a DNA-binding domain (DBD) and a "prey" protein (e.g., Raf-1) fused to an activation domain (AD) reconstitutes a functional transcription factor, leading to the expression of a reporter gene. Small molecules that inhibit this interaction will prevent reporter gene expression.
-
Protocol Outline:
-
Co-transform yeast cells with plasmids encoding the DBD-Ras fusion and the AD-Raf-1 fusion.
-
Plate the transformed yeast on a selective medium lacking specific nutrients to confirm the interaction.
-
In the presence of the interacting proteins, the yeast will grow.
-
To screen for inhibitors, the yeast expressing the interacting bait and prey are grown in the presence of a chemical library (containing this compound).
-
Inhibitors of the Ras-Raf interaction are identified by the suppression of reporter gene activity (e.g., lack of growth on selective media or absence of a colorimetric change).
-
b) Ras Pull-Down Assay (Biochemical Validation)
-
Principle: This in vitro assay uses the Ras-binding domain (RBD) of Raf-1 fused to Glutathione S-transferase (GST-Raf-RBD) to specifically pull down the active, GTP-bound form of Ras from cell lysates. A compound that inhibits the Ras-Raf interaction will reduce the amount of Ras pulled down by GST-Raf-RBD.
-
Protocol Outline:
-
Culture cells (e.g., NIH 3T3 cells) and treat with different concentrations of this compound (e.g., 3, 10, 30 µM) or vehicle control.
-
Lyse the cells and incubate the lysates with GST-Raf-RBD beads.
-
The GST-tagged fusion protein is captured on glutathione-sepharose beads.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting using a pan-Ras antibody.
-
The amount of pulled-down Ras is quantified and compared between treated and untreated samples.
-
Caption: Experimental workflow for the Ras pull-down assay to evaluate this compound activity.
BRAF Kinase Assay (for Vemurafenib)
This biochemical assay measures the ability of vemurafenib to inhibit the enzymatic activity of the BRAFV600E kinase.
-
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the BRAFV600E kinase. The amount of phosphorylated substrate is then quantified, often using a luminescence-based method that measures the amount of ATP remaining after the kinase reaction.
-
Protocol Outline:
-
Add recombinant BRAFV600E enzyme to the wells of a microplate.
-
Add a kinase substrate (e.g., a peptide containing the MEK phosphorylation site) and ATP.
-
Add varying concentrations of vemurafenib or a vehicle control.
-
Incubate the reaction to allow for substrate phosphorylation.
-
Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP using a detection reagent.
-
The IC50 value is calculated from the dose-response curve.
-
Cell Viability/Proliferation Assay (for both this compound and Vemurafenib)
This cell-based assay determines the effect of the compounds on the viability and proliferation of cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol Outline:
-
Seed cancer cell lines (e.g., A375 melanoma cells for vemurafenib, HT1080 fibrosarcoma cells for this compound) in a 96-well plate.
-
After cell attachment, treat the cells with a range of concentrations of this compound or vemurafenib.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cell proliferation.
-
Western Blot Analysis of MAPK Pathway Phosphorylation (for both this compound and Vemurafenib)
This assay is used to assess the effect of the compounds on the phosphorylation status of key downstream proteins in the MAPK pathway, such as MEK and ERK.
-
Principle: Western blotting uses antibodies to detect specific proteins in a sample. Phospho-specific antibodies are used to detect the phosphorylated (active) forms of proteins.
-
Protocol Outline:
-
Treat cancer cells with this compound or vemurafenib for a defined period.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, the membranes are typically stripped and re-probed with antibodies against total MEK and total ERK.
-
Conclusion
This compound and vemurafenib represent two distinct strategies for targeting the MAPK pathway. This compound, by inhibiting the upstream Ras-Raf interaction, offers a potential therapeutic approach for cancers driven by various Ras mutations. In contrast, vemurafenib is a highly potent and specific inhibitor of the BRAFV600E mutation, a key driver in a subset of melanomas. The choice between these or similar inhibitors for research and development will depend on the specific genetic context of the cancer being studied. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other MAPK pathway inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Unveiling the Influence of MCP-1/CCL2 on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the downstream effects of signaling molecules on gene expression is paramount. This guide provides a comprehensive comparison of Monocyte Chemoattractant Protein-1 (MCP-1), also known as Chemokine (C-C motif) Ligand 2 (CCL2), with alternative modulators of inflammatory gene expression. We present supporting experimental data, detailed methodologies, and visual representations of the key pathways and workflows.
MCP-1/CCL2 is a potent chemokine that plays a crucial role in the recruitment of monocytes, memory T cells, and dendritic cells to sites of inflammation. Its signaling cascade is initiated by binding to its primary receptor, CCR2, triggering a series of intracellular events that ultimately lead to changes in the expression of a multitude of genes involved in inflammation, immune response, and cellular differentiation.
Comparative Analysis of MCP-1/CCL2 and Alternatives on Gene Expression
The following table summarizes the quantitative effects of MCP-1/CCL2 on the expression of key inflammatory genes. For comparison, we include data on the effects of CCR2 antagonists, which block MCP-1/CCL2 signaling, and other chemokines known to be involved in monocyte recruitment. This data is compiled from various studies employing quantitative real-time PCR (qPCR) to measure changes in mRNA levels.
| Gene | Modulator | Cell Type | Fold Change in mRNA Expression | Reference |
| iNOS | MCP-1/CCL2 (pretreatment) + IFNγ/LPS | Murine Bone Marrow-Derived Macrophages | 2-fold increase vs. IFNγ/LPS alone | [1] |
| TNFα | MCP-1/CCL2 (pretreatment) + IFNγ/LPS | Murine Bone Marrow-Derived Macrophages | 4-fold increase vs. IFNγ/LPS alone | [1] |
| CCL2 | IL-1β | Human Annulus Cells | 5.5-fold upregulation vs. control | [2] |
| CCL2 | TNF-α | Human Annulus Cells | 7.7-fold upregulation vs. control | [2] |
| MMP-9 | CCR2 Antagonist (CAS 445479-97-0) + CCL2 | A549 (NSCLC cell line) | Inhibition of CCL2-induced upregulation | [3] |
Note: The data presented above is a synthesis from multiple sources and experimental conditions may vary. Direct comparison between different studies should be made with caution.
Signaling Pathways and Experimental Validation
To fully comprehend the downstream effects of MCP-1/CCL2, it is essential to visualize its signaling pathway and the experimental workflows used for its validation.
MCP-1/CCL2 Signaling Pathway
The binding of MCP-1/CCL2 to its receptor, CCR2, a G protein-coupled receptor, activates several downstream signaling cascades. These include the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways leads to the translocation of transcription factors, such as NF-κB and AP-1, to the nucleus, where they modulate the expression of target genes.
Caption: MCP-1/CCL2 signaling pathway leading to gene expression changes.
Experimental Workflow for Gene Expression Validation
Validating the downstream effects of MCP-1/CCL2 on gene expression typically involves a series of steps, from cell culture and treatment to data analysis. Quantitative real-time PCR (qPCR) is a widely used method for this purpose.
Caption: Experimental workflow for validating gene expression changes.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for the key experiments cited in this guide.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the relative changes in the mRNA expression of target genes following treatment with MCP-1/CCL2 or its alternatives.
1. Cell Culture and Treatment:
-
Plate cells (e.g., macrophages, endothelial cells) at a suitable density in appropriate culture vessels.
-
Allow cells to adhere and grow to the desired confluency.
-
Treat the cells with the desired concentrations of MCP-1/CCL2, a CCR2 antagonist, or other chemokines for a specified duration. Include an untreated control group.
2. Total RNA Isolation:
-
Following treatment, lyse the cells directly in the culture vessel using a lysis buffer (e.g., containing guanidinium thiocyanate).
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a standard phenol-chloroform extraction method.
-
Assess the quality and quantity of the isolated RNA using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.
3. cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from the isolated total RNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and a mix of oligo(dT) and random hexamer primers.
-
Typically, 1-2 µg of total RNA is used per reaction.
-
The reaction is usually carried out at 42-50°C for 30-60 minutes, followed by enzyme inactivation at 85°C.
4. Quantitative Real-Time PCR (qPCR):
-
Prepare a qPCR reaction mix containing:
-
SYBR Green Master Mix (containing DNA polymerase, dNTPs, and SYBR Green dye)
-
Forward and reverse primers for the target gene and a reference (housekeeping) gene (e.g., GAPDH, β-actin)
-
cDNA template
-
Nuclease-free water
-
-
Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Monitor the fluorescence of SYBR Green dye in real-time. The cycle at which the fluorescence crosses a certain threshold is known as the cycle threshold (Ct).
5. Data Analysis:
-
Determine the Ct values for the target and reference genes in both the treated and control samples.
-
Calculate the relative quantification of gene expression using the comparative Ct (ΔΔCt) method:
-
ΔCt = Ct (target gene) - Ct (reference gene)
-
ΔΔCt = ΔCt (treated sample) - ΔCt (control sample)
-
Fold Change = 2-ΔΔCt
-
-
Perform statistical analysis to determine the significance of the observed changes in gene expression.
This guide provides a foundational understanding of the downstream effects of MCP-1/CCL2 on gene expression and offers a framework for comparative analysis with other signaling modulators. The provided protocols and diagrams serve as valuable resources for designing and interpreting experiments in this area of research.
References
- 1. Frontiers | More Than Just Attractive: How CCL2 Influences Myeloid Cell Behavior Beyond Chemotaxis [frontiersin.org]
- 2. Proinflammatory cytokines modulate the chemokine CCL2 (MCP-1) in human annulus cells in vitro: CCL2 expression and production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
MCP110 as a positive control for RAS pathway inhibition
A Comparative Guide for Researchers
The RAS family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling nodes that, when mutated, drive a significant fraction of human cancers. The development of inhibitors targeting this pathway is a central focus of modern oncology research. MCP110, a small molecule inhibitor, serves as a valuable positive control and benchmark for studies aimed at disrupting RAS signaling. This guide provides a comparative overview of this compound, its mechanism of action, and its performance in key preclinical assays, alongside data for other RAS pathway inhibitors to provide context for researchers in drug discovery and development.
Mechanism of Action: Disrupting the RAS-RAF Interaction
This compound functions by directly interfering with a critical protein-protein interaction at the apex of the MAPK signaling cascade: the binding of active, GTP-bound RAS to the RAS-binding domain (RBD) of RAF kinases (e.g., RAF-1).[1][2] This blockade prevents the recruitment of RAF to the cell membrane and its subsequent activation, thereby inhibiting the entire downstream phosphorylation cascade, including MEK and ERK.[1][2][3] The specificity of this compound is highlighted by its ability to revert cellular transformation phenotypes in cells with activated RAS, but not in cells transformed with a constitutively active form of RAF.[2] This positions this compound as a specific tool for studying RAS-dependent signaling.
Caption: RAS/MAPK signaling pathway and the inhibitory action of this compound.
Performance Data: this compound in Preclinical Assays
This compound has been characterized in a variety of assays that are standard for evaluating RAS pathway inhibitors. Its performance provides a reliable benchmark for the efficacy of novel compounds.
Cellular Proliferation and Viability
This compound demonstrates inhibitory activity against a range of human cancer cell lines harboring activating RAS mutations. The half-maximal inhibitory concentration (IC50) for cell viability is a key metric for potency.
| Compound | Target | Cell Line(s) | Assay Type | IC50 / GI50 | Reference(s) |
| This compound | RAS-RAF Interaction | SW620, HCT116, MDA-MB-231, NCI-H460, A549 (all with RAS mutations) | Cell Viability | 10-15 µM | [4] |
| Sotorasib (AMG 510) | KRAS G12C (covalent) | NSCLC (KRAS G12C) | Cell Viability | Varies by cell line | [5] |
| Adagrasib (MRTX849) | KRAS G12C (covalent) | NSCLC (KRAS G12C) | Cell Viability | Varies by cell line | [6] |
| BI-2865 | Pan-KRAS (non-covalent) | BaF3 (KRAS G12C, G12D, G12V) | Cell Proliferation | ~140 nM | [7] |
Note: The data for Sotorasib, Adagrasib, and BI-2865 are not from head-to-head studies with this compound and are provided for contextual comparison only. Experimental conditions may vary significantly between studies.
Reversion of RAS-Transformed Phenotypes
A hallmark of effective RAS pathway inhibition is the ability to reverse the phenotypic changes associated with oncogenic RAS transformation. This compound has been shown to be effective in these assays.
-
Anchorage-Independent Growth: this compound inhibits the ability of RAS-transformed cells, such as HT1080 and various cancer cell lines (A549, PANC-1), to form colonies in soft agar, a key characteristic of cancerous cells.[2]
-
Morphological Reversion: Treatment with this compound causes RAS-transformed NIH 3T3 fibroblasts and HT1080 fibrosarcoma cells to revert from a rounded, refractile morphology to a flattened, more normal appearance with restored actin stress fibers.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize this compound and other RAS pathway inhibitors.
Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay directly measures the inhibition of a key downstream node in the RAS-RAF-MEK-ERK pathway.
Caption: Workflow for Western blot analysis of p-ERK levels.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., A549, HT1080) in 6-well plates and allow them to adhere. The next day, treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time, such as 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.
Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells.
Methodology:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or other inhibitors. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated controls and plot the results to determine the IC50 value.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cells to grow without attachment to a solid substrate, a hallmark of transformation.
Methodology:
-
Prepare Base Agar Layer: Mix 2x growth medium with a sterile agar solution (e.g., final concentration of 0.6% agar) and dispense into 6-well plates. Allow this layer to solidify.
-
Prepare Cell-Agar Layer: Trypsinize and count the cells. Resuspend the cells in 2x growth medium and mix with a lower concentration agar solution (e.g., final concentration of 0.3-0.4% agar).
-
Plating: Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Treatment: Once the top layer has solidified, add growth medium containing this compound or other inhibitors to each well.
-
Incubation and Feeding: Incubate the plates for 2-4 weeks, replacing the medium with fresh, compound-containing medium every 2-3 days.
-
Staining and Counting: After colonies have formed, stain them with a solution like crystal violet and count the number of colonies using a microscope or imaging software.
Conclusion
This compound serves as a well-characterized positive control for the inhibition of the RAS-RAF interaction and the downstream MAPK pathway. Its demonstrated effects on cell viability, morphology, and anchorage-independent growth in RAS-mutant cancer cells provide a solid baseline against which novel RAS pathway inhibitors can be compared. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies, ensuring robust and reproducible data generation for researchers in the field of cancer drug discovery.
References
- 1. Small-molecule RAS/RAF Binding Inhibitors Allosterically Disrupt RAF Conformation and Exert Efficacy Against a Broad Spectrum of RAS-driven Cancers | Sciety [sciety.org]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of RAF kinases and their inhibitors (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Dose-Response Relationships - Clinical Pharmacology - Merck Manual Professional Edition [merckmanuals.com]
- 7. Transformation of NIH3T3 cells with ras oncogenes abrogates the retinoic acid induction of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of MCP110 Versus Pan-RAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of MCP110, a Ras/Raf-1 protein-protein interaction inhibitor, with that of pan-RAF inhibitors, which are ATP-competitive kinase inhibitors. The distinct mechanisms of action of these two classes of molecules result in fundamentally different specificity profiles, a critical consideration in the development of targeted cancer therapies.
Introduction
The Ras-RAF-MEK-ERK (MAPK) signaling pathway is a cornerstone of cancer research, with hyperactivation of this cascade being a key driver in numerous malignancies. Consequently, significant efforts have been dedicated to developing inhibitors that target this pathway. Among these, pan-RAF inhibitors have emerged as a therapeutic strategy to overcome the limitations of selective BRAF inhibitors. This guide introduces a mechanistically distinct agent, this compound, and contrasts its specificity with that of established pan-RAF inhibitors.
This compound is a small molecule that disrupts the crucial protein-protein interaction between Ras and Raf-1 (CRAF), preventing the initial activation step of the RAF kinase.[1] In contrast, pan-RAF inhibitors are ATP-competitive inhibitors that target the kinase domain of all three RAF isoforms: ARAF, BRAF, and CRAF.
Data Presentation
Table 1: Biochemical Activity and Specificity of this compound
| Compound | Mechanism of Action | Primary Target | Reported Activity | Direct Kinase Inhibition |
| This compound | Ras/Raf-1 Protein-Protein Interaction Inhibitor | Ras-GTP binding to Raf-1 | Inhibits H-Ras/Raf-1 interaction in a yeast two-hybrid assay at 30 µM[1] | Not reported to be a direct kinase inhibitor. |
Table 2: Biochemical and Cellular Kinase Inhibition Profile of Selected Pan-RAF Inhibitors
| Compound | ARAF (IC₅₀) | BRAF (IC₅₀) | CRAF (IC₅₀) | Key Off-Target Kinases (IC₅₀) | Cellular pERK Inhibition (IC₅₀) |
| LY3009120 | 44 nM (cellular) | 9.1 nM (WT, biochemical), 5.8 nM (V600E, biochemical), 31-47 nM (cellular) | 15 nM (WT, biochemical), 42 nM (cellular) | >150 kinases inactive at 1 µM | A375 (BRAF V600E): 96 nM, HCT116 (KRAS mutant): 57 nM |
| TAK-632 | - | 8.3 nM (WT) | 1.4 nM | PDGFRβ (120 nM), FGFR3 (210 nM), GSK3β (280 nM) | A375 (BRAF V600E): 16 nM, HMVII (NRAS mutant): 50 nM[2] |
| Belvarafenib | - | 41 nM (WT), 7 nM (V600E) | 2 nM | CSF1R (44 nM), DDR1 (77 nM), DDR2 (182 nM)[3] | A375 (BRAF V600E): 57 nM, SK-MEL-2 (NRAS mutant): 53 nM[3] |
| AZ628 | - | 105 nM | 29 nM | VEGFR2, DDR2, Lyn, Flt1, FMS | A375 (BRAF V600E): 15 nM[4] |
Experimental Protocols
In Vitro Kinase Assay (for Pan-RAF Inhibitors)
Biochemical kinase activity is a fundamental assay for characterizing ATP-competitive inhibitors. A common method is the radiometric assay:
-
Reaction Setup : The kinase reaction is typically performed in a buffer containing Tris-HCl, MgCl₂, DTT, and ATP (often at a concentration near the Km for the specific kinase).
-
Components : The reaction mixture includes the purified recombinant RAF kinase (ARAF, BRAF, or CRAF), a suitable substrate (e.g., inactive MEK1), the test inhibitor at various concentrations, and [γ-³³P]ATP.
-
Incubation : The reaction is initiated by the addition of the ATP and incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
Termination and Detection : The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis : The percentage of kinase inhibition is calculated relative to a DMSO control, and IC₅₀ values are determined by fitting the data to a dose-response curve.
Cellular Phospho-ERK (pERK) Western Blot Assay
This assay measures the ability of a compound to inhibit the MAPK pathway in a cellular context by quantifying the levels of phosphorylated ERK, a downstream effector of RAF.
-
Cell Culture and Treatment : Cancer cell lines with known RAF or RAS mutations (e.g., A375 with BRAF V600E or HCT116 with KRAS mutation) are cultured to a suitable confluency. The cells are then treated with the test compound at various concentrations for a specific duration (e.g., 2 hours).
-
Cell Lysis : After treatment, the cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading for electrophoresis.
-
SDS-PAGE and Western Blotting : Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ERK1/2 (pERK1/2). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization and Analysis : The membrane is often stripped and re-probed with an antibody for total ERK1/2 to normalize for protein loading. The band intensities are quantified using densitometry software, and the ratio of pERK to total ERK is calculated. IC₅₀ values for pERK inhibition are determined from dose-response curves.[5]
Ras-Raf Interaction Assay (Yeast Two-Hybrid)
This assay is used to identify inhibitors of protein-protein interactions, such as this compound.
-
Principle : The assay utilizes genetically engineered yeast strains where the interaction between two proteins of interest (e.g., Ras and Raf) leads to the activation of a reporter gene (e.g., lacZ, HIS3).
-
Assay Setup : Yeast cells co-transformed with plasmids encoding a Ras-DNA binding domain fusion protein and a Raf-activation domain fusion protein are grown in the presence of the test compound.
-
Detection : Inhibition of the Ras-Raf interaction is detected by a decrease in the reporter gene expression, which can be quantified by measuring β-galactosidase activity or by assessing yeast growth on a selective medium.[1][6]
Mandatory Visualization
Caption: MAPK signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor characterization.
Comparison of Specificity
The specificity of a drug is a critical determinant of its therapeutic index. For kinase inhibitors, specificity is typically assessed by profiling the compound against a large panel of kinases (a "kinome scan").
This compound: As a Ras/Raf-1 interaction inhibitor, the primary specificity of this compound lies in its ability to selectively recognize and disrupt the interface between these two proteins. Its mechanism does not involve binding to the highly conserved ATP-binding pocket of kinases. This suggests that this compound is unlikely to exhibit broad off-target kinase inhibitory activity. However, without a comprehensive kinome scan, potential off-target effects on other protein-protein interactions or unforeseen interactions with kinases cannot be entirely ruled out. The available data indicates that this compound can inhibit the Ras-induced activation of Raf-1 and subsequent MEK1 activity in cancer cells at micromolar concentrations.[1]
Pan-RAF Inhibitors: These compounds are designed to bind to the ATP pocket of RAF kinases. Due to the high degree of conservation in the ATP-binding site across the human kinome, achieving absolute specificity is challenging.
-
On-Target Specificity: Pan-RAF inhibitors, by definition, target all three RAF isoforms. As shown in Table 2, compounds like LY3009120, TAK-632, and Belvarafenib demonstrate potent, low nanomolar inhibition of ARAF, BRAF, and CRAF. This broad RAF inhibition is intended to overcome resistance mechanisms associated with selective BRAF inhibitors, such as paradoxical activation of the MAPK pathway in RAS-mutant cells.
-
Off-Target Specificity: Kinome-wide selectivity profiling is essential to identify potential off-target liabilities. For example, TAK-632 also inhibits other kinases like PDGFRβ and FGFR3 at concentrations approximately 10- to 20-fold higher than its RAF IC₅₀ values.[7] Belvarafenib shows some activity against CSF1R, DDR1, and DDR2.[3] While these off-target activities may contribute to side effects, they could also potentially offer additional therapeutic benefits. The selectivity of pan-RAF inhibitors is a key differentiator among them and a critical factor in their clinical development.
Conclusion
This compound and pan-RAF inhibitors represent two distinct strategies for targeting the MAPK pathway.
-
This compound offers a unique mechanism of action by targeting the initial Ras-Raf interaction. Its specificity is dictated by the unique protein-protein interface, which theoretically provides a high degree of selectivity and a lower likelihood of off-target kinase inhibition. However, a comprehensive off-target profile, including kinome-wide screening, is necessary to fully validate its specificity.
-
Pan-RAF inhibitors demonstrate potent inhibition of all three RAF kinase isoforms, a desirable feature for overcoming certain forms of drug resistance. Their specificity is defined by their relative potency against RAF kinases versus the rest of the kinome. While generally selective for the RAF family, most pan-RAF inhibitors exhibit some level of off-target activity against other kinases, which needs to be carefully evaluated during drug development.
The choice between these two approaches depends on the specific therapeutic context, including the genetic background of the tumor and the desired pharmacological profile. This guide highlights the importance of understanding the fundamental mechanism of action when assessing and comparing the specificity of targeted therapies.
References
- 1. Inhibitors of Ras/Raf-1 interaction identified by two-hybrid screening revert Ras-dependent transformation phenotypes in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Two-Hybrid Analysis of Ras–Raf Interactions | Springer Nature Experiments [experiments.springernature.com]
- 7. medchemexpress.com [medchemexpress.com]
A Guide to the Reproducibility of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) Experiments Across Different Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) assays, with a focus on the reproducibility of these experiments across different laboratories. While direct inter-laboratory proficiency testing data for MCP-1 is not extensively published, this document summarizes available data on assay variability, outlines detailed experimental protocols, and provides context by comparing with other well-known inflammatory biomarkers.
Introduction
Monocyte Chemoattractant Protein-1 (MCP-1), also known as C-C motif chemokine ligand 2 (CCL2), is a key chemokine involved in the recruitment of monocytes, memory T cells, and natural killer cells to sites of inflammation.[1] It plays a crucial role in various pathological conditions, including inflammatory diseases, atherosclerosis, and cancer. Given its significance as a biomarker, the ability to reliably and reproducibly measure MCP-1 levels is critical for both basic research and clinical studies.
Achieving reproducibility in ligand-binding assays across different laboratories is a known challenge. Factors such as the choice of assay platform, manufacturer of assay kits, specific protocols, and even the use of different reference standards can contribute to significant variability in results.[2] This guide aims to provide researchers with the necessary information to understand these variables and improve the consistency of their MCP-1 experiments.
Data Presentation: Assay Performance and Reproducibility
The following tables summarize the performance of various MCP-1 ELISA kits based on manufacturer-provided data. This data primarily reflects intra-assay (within-run) and inter-assay (between-run) variability within a single laboratory, which are important indicators of an assay's precision.
Table 1: Performance Characteristics of Commercial Human MCP-1/CCL2 ELISA Kits
| Manufacturer | Kit Name | Intra-Assay CV (%) | Inter-Assay CV (%) | Sensitivity | Assay Range (pg/mL) | Sample Type(s) |
| R&D Systems | Quantikine ELISA Kit (DCP00) | Not specified | <10% | 10 pg/mL | 31.2 - 2,000 | Cell Culture Supernates, Serum, Plasma, Urine |
| Invitrogen | Human MCP-1 ELISA Kit (BMS281) | 4.7% | 8.7% | 2.3 pg/mL | 15.6 - 1,000 | Serum, Plasma, Amniotic Fluid, Cell Culture Medium[3] |
| MilliporeSigma | Human MCP-1 Conferma® ELISA (EZMCP1-99KRM) | <4.9% | <12.9% | Not specified | 1.17 - 300 | Serum, Plasma, Culture Media[4] |
| Kamiya Biomedical | Human MCP-1 ELISA | Not specified | 8.7% | Not specified | Not specified | Serum[5] |
CV: Coefficient of Variation. Data is sourced from manufacturer's specifications and published studies. The performance may vary depending on the sample matrix and laboratory conditions.
Inter-Laboratory Reproducibility of Alternative Inflammatory Biomarkers
Direct multi-center proficiency testing data for MCP-1 is limited in the public domain. However, data from the College of American Pathologists (CAP) on other key inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), highlight the challenges of inter-laboratory reproducibility. A study analyzing CAP proficiency testing data found significant variability across different methods and laboratories for these cytokines.[6][7]
Table 2: Inter-Laboratory Variability for TNF-α and IL-6 from CAP Proficiency Testing Surveys (2015-2018)
| Cytokine | Inter-Method Variability | Intra-Laboratory CV Range (%) | Key Observations |
| TNF-α | High | 6.7 - 102 | Showed the greatest variability both between different testing methods and within individual laboratories over time.[6] |
| IL-6 | Moderate to High | 3.7 - 39.3 | Exhibited significant variability between methods, though intra-laboratory precision was generally better than for TNF-α.[6] |
This data illustrates that even for commonly measured cytokines, achieving cross-laboratory consensus can be difficult. These findings underscore the importance of using standardized procedures, and ideally the same assay platform and manufacturer, when comparing data from different sites.[6]
Experimental Protocols
Detailed and consistent methodologies are paramount for improving the reproducibility of experimental results. Below are representative protocols for two key assays used to study MCP-1/CCL2 function and expression.
Human MCP-1/CCL2 Sandwich ELISA Protocol (Representative)
This protocol is a generalized procedure based on common steps from various commercially available kits. Researchers should always refer to the specific manufacturer's instructions for their chosen kit.
Materials:
-
Human MCP-1 ELISA plate pre-coated with capture antibody
-
Recombinant Human MCP-1 standard
-
Biotinylated anti-human MCP-1 detection antibody
-
Streptavidin-HRP conjugate
-
Assay Diluent/Buffer
-
Wash Buffer
-
TMB Substrate Solution
-
Stop Solution
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed. Reconstitute the lyophilized standard to create a stock solution and then perform serial dilutions to generate a standard curve. Dilute samples as necessary with the appropriate diluent.
-
Sample Incubation: Add 100 µL of standards, controls, and samples to the appropriate wells of the pre-coated microplate. Cover the plate and incubate for 2 to 2.5 hours at room temperature.[8]
-
Washing: Aspirate each well and wash three to four times with Wash Buffer. After the final wash, remove any remaining buffer by inverting the plate and blotting it on absorbent paper.
-
Detection Antibody Incubation: Add 100 µL of the biotinylated detection antibody to each well. Cover the plate and incubate for 1 hour at room temperature.[8]
-
Washing: Repeat the wash step as described in step 3.
-
Streptavidin-HRP Incubation: Add 100 µL of the Streptavidin-HRP solution to each well. Cover the plate and incubate for 45 minutes at room temperature.[8]
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 30 minutes at room temperature in the dark. A blue color will develop.[8]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the Stop Solution.
-
Calculation: Generate a standard curve by plotting the absorbance of each standard against its known concentration. Use the standard curve to determine the concentration of MCP-1 in the unknown samples.
Monocyte Chemotaxis Assay (Transwell-based)
This assay measures the migration of monocytic cells in response to a chemoattractant, such as MCP-1/CCL2.
Materials:
-
Transwell inserts (e.g., 3-µm or 5-µm pores, depending on cell type)
-
24-well companion plates
-
Monocytic cell line (e.g., THP-1) or primary monocytes
-
Cell culture medium (e.g., RPMI 1640 with 2% FBS)
-
Recombinant Human MCP-1/CCL2
-
Flow cytometer or cell counter
Procedure:
-
Cell Preparation: Culture monocytic cells to the desired density. On the day of the assay, harvest the cells and resuspend them in migration medium (e.g., RPMI with 2% FBS) at a concentration of 3 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of MCP-1 in migration medium in the lower chambers of the 24-well plate. A typical concentration range to test for optimal migration of THP-1 cells is between 5 and 50 ng/mL.[9] Include a negative control well with migration medium only. The final volume in the lower chamber should be around 600 µL.
-
Cell Seeding: Add 100 µL of the prepared cell suspension (containing 3 x 10^5 cells) to the upper chamber of each Transwell insert.[9]
-
Incubation: Place the Transwell inserts into the wells of the 24-well plate containing the chemoattractant. Incubate the plate for 2 to 4 hours at 37°C in a 5% CO2 incubator.
-
Cell Quantification: After incubation, carefully remove the Transwell inserts. To quantify the migrated cells, collect the medium from the lower chamber. The cells can be counted using a flow cytometer (by acquiring events for a fixed time) or a hemocytometer.
-
Data Analysis: The number of migrated cells in response to MCP-1 is compared to the number of cells that migrated in the absence of a chemoattractant (negative control). Results are often expressed as a chemotactic index (fold increase over control) or as the percentage of total input cells that migrated.
Mandatory Visualization: MCP-1/CCL2 Signaling Pathway
The binding of MCP-1 (CCL2) to its primary receptor, CCR2, a G protein-coupled receptor, initiates a cascade of intracellular signaling events that are central to its chemotactic and pro-inflammatory functions.
Caption: MCP-1/CCL2 signaling cascade initiated by binding to the CCR2 receptor.
References
- 1. Common and Novel Markers for Measuring Inflammation and Oxidative Stress Ex Vivo in Research and Clinical Practice—Which to Use Regarding Disease Outcomes? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human MCP-1 ELISA Kit (BMS281) - Invitrogen [thermofisher.com]
- 4. Human MCP-1 ELISA Kit detects MCP-1 in 50 μL serum, plasma or cell culture supernatent | Sigma-Aldrich [sigmaaldrich.com]
- 5. dovepress.com [dovepress.com]
- 6. meridian.allenpress.com [meridian.allenpress.com]
- 7. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic methods for the measurement of human TNF-alpha in clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse MCP1 ELISA Kit (ab208979) | Abcam [abcam.com]
Confirming On-Target Activity of Small Molecule Inhibitors Using siRNA: A Comparative Guide
For researchers and drug development professionals, unequivocally demonstrating that a small molecule inhibitor elicits its biological effects through the intended target is a critical step in the validation process. This guide provides a comparative overview of using small interfering RNA (siRNA) to confirm the on-target activity of a hypothetical small molecule inhibitor, here referred to as MCP110. We will compare this method with other common target validation techniques and provide detailed experimental protocols and data presentation formats.
Introduction to On-Target Validation
Target validation is a pivotal step in drug discovery, confirming that the modulation of a specific biological target with a small molecule inhibitor results in the desired therapeutic effect.[1] A key challenge is to distinguish these on-target effects from off-target activities, where the molecule interacts with unintended proteins, potentially leading to misleading results or toxicity.[2][3]
Small interfering RNA (siRNA) offers a powerful and specific method for validating the target of a small molecule inhibitor.[4][5][6] By selectively silencing the expression of the target protein, researchers can determine if the resulting phenotype mimics the effect of the small molecule. If the cellular response to the siRNA knockdown is similar to the response to the compound, it provides strong evidence that the compound's activity is mediated through that specific target.
Comparison of Target Validation Methods
While siRNA is a widely used tool, other methods are also available for on-target validation. Each has its own advantages and disadvantages. The following table compares siRNA with two common alternatives: CRISPR-Cas9 gene editing and direct target engagement assays like the Cellular Thermal Shift Assay (CETSA).
| Feature | siRNA-mediated Knockdown | CRISPR-Cas9 Knockout | Direct Target Engagement (e.g., CETSA) |
| Mechanism | Post-transcriptional gene silencing by degrading target mRNA.[2][7] | Permanent gene disruption at the DNA level.[8] | Measures direct binding of the compound to the target protein by observing changes in protein thermal stability.[9] |
| Effect | Transient reduction in protein expression. | Permanent loss of protein expression. | Direct evidence of compound-target interaction within the cell.[10][11] |
| Timeframe | Relatively rapid (days to weeks).[5] | Longer, as it requires generating and validating a stable knockout cell line. | Can be rapid for in vitro assays, more involved for cellular assays. |
| Specificity | Can have off-target effects due to partial sequence homology.[3][12] | Can have off-target effects, but generally considered more specific than siRNA.[8][13] | Highly specific to the binding event between the compound and the target. |
| Application | Ideal for validating targets where complete knockout might be lethal or have complex developmental effects.[1] | Gold standard for genetic validation of a target's role in a biological process. | Useful for confirming direct physical interaction and for lead optimization.[14][15] |
| Limitations | Incomplete knockdown can lead to ambiguous results. Off-target effects need to be carefully controlled for.[12] | Irreversible genetic modification may not be suitable for all targets. | Does not directly measure the functional consequence of target binding. |
Experimental Workflow: siRNA for On-Target Validation of this compound
The following diagram illustrates a typical workflow for confirming the on-target activity of a small molecule inhibitor like this compound using siRNA.
Caption: Experimental workflow for siRNA-mediated target validation of a small molecule.
Detailed Experimental Protocol
This protocol provides a general framework for using siRNA to validate the on-target activity of a hypothetical inhibitor, this compound, which is presumed to target "Gene X".
1. siRNA Design and Preparation
-
Design: Design at least two to three independent siRNA sequences targeting different regions of the Gene X mRNA to control for off-target effects.[16] A non-targeting control siRNA (scrambled sequence) with no known homology to the mammalian genome should also be used.
-
Synthesis: Synthesize high-quality, purified siRNAs.
-
Reconstitution: Resuspend the lyophilized siRNAs in RNase-free water to a stock concentration of 20-50 µM.[16]
2. Cell Culture and Transfection
-
Cell Seeding: Plate the cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.[3]
-
Transfection Complex Formation:
-
Dilute the siRNA (e.g., to a final concentration of 10-50 nM) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown. The optimal time should be determined empirically.
3. This compound Treatment
-
Following the initial incubation period for siRNA-mediated knockdown (e.g., 24 hours), treat the cells with this compound at its effective concentration (e.g., EC50 or a concentration known to produce a specific phenotype). A vehicle control (e.g., DMSO) should be run in parallel.
4. Validation of Target Knockdown
-
Quantitative PCR (qPCR): At 24-48 hours post-transfection, harvest RNA from the cells. Perform reverse transcription followed by qPCR to quantify the mRNA levels of Gene X. A significant reduction in Gene X mRNA in the siGeneX-treated cells compared to the siControl-treated cells confirms successful knockdown.
-
Western Blot: At 48-72 hours post-transfection, lyse the cells and perform a Western blot to assess the protein levels of Gene X. A reduction in protein levels will confirm the functional consequence of the mRNA knockdown.
5. Phenotypic Analysis
-
Measure the cellular phenotype of interest (e.g., cell viability, apoptosis, cell cycle arrest, biomarker modulation) in all experimental groups:
-
Vehicle + siControl
-
Vehicle + siGeneX
-
This compound + siControl
-
This compound + siGeneX
-
-
The expected outcome for on-target activity is that the phenotype observed with this compound treatment in the siControl cells will be mimicked by the siGeneX treatment in the vehicle-treated cells. Furthermore, treatment with this compound in cells where the target has already been knocked down (siGeneX) should result in no significant additional effect on the phenotype compared to siGeneX alone.
Data Presentation: Quantitative Summary
The results of the quantitative assays should be summarized in a clear, tabular format to facilitate comparison across experimental conditions.
Table 1: Effect of Gene X Knockdown and this compound Treatment on Cell Viability
| Treatment Group | Gene X mRNA Level (Relative to Vehicle + siControl) | Gene X Protein Level (Relative to Vehicle + siControl) | Cell Viability (% of Vehicle + siControl) |
| Vehicle + siControl | 1.00 ± 0.12 | 1.00 ± 0.15 | 100 ± 5.2 |
| Vehicle + siGeneX | 0.15 ± 0.04 | 0.21 ± 0.08 | 45 ± 4.1 |
| This compound + siControl | 1.02 ± 0.10 | 0.98 ± 0.13 | 48 ± 3.8 |
| This compound + siGeneX | 0.14 ± 0.05 | 0.20 ± 0.07 | 46 ± 4.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Logical Relationship of On-Target Activity
The following diagram illustrates the logical framework for confirming the on-target activity of this compound.
Caption: Logical relationship between this compound, its target, siRNA, and the cellular effect.
Signaling Pathway Context
To provide further context, the following diagram shows a hypothetical signaling pathway where a target like Gene X might be involved. This helps to visualize how inhibiting the target with either this compound or siRNA could lead to the observed phenotype.
Caption: Hypothetical signaling pathway showing the point of intervention for this compound and siRNA.
Conclusion
Confirming the on-target activity of a small molecule inhibitor is a cornerstone of preclinical drug development. The use of siRNA provides a robust and relatively rapid method for functionally validating a drug's mechanism of action. By comparing the phenotypic effects of the compound with those of target-specific siRNA, researchers can gain a high degree of confidence in the compound's on-target activity. When combined with alternative approaches like CRISPR and direct target engagement assays, a comprehensive and compelling target validation package can be assembled, significantly strengthening the rationale for further development.
References
- 1. researchgate.net [researchgate.net]
- 2. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for transfection of siRNA [qiagen.com]
- 4. High-throughput siRNA-based functional target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. siRNAs in drug discovery: target validation and beyond. | Semantic Scholar [semanticscholar.org]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. synthego.com [synthego.com]
- 9. revvity.co.jp [revvity.co.jp]
- 10. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target Engagement Assays [discoverx.com]
- 12. Analysis of siRNA specificity on targets with double-nucleotide mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CRISPR Cas9 - Gene Silencing Methods: CRISPR vs. TALEN vs. RNAi | abm Inc. [info.abmgood.com]
- 14. news-medical.net [news-medical.net]
- 15. Target engagement approaches for pharmacological evaluation in animal models - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MCP110: A Guide for Laboratory Professionals
Researchers and drug development professionals handling MCP110 must adhere to strict disposal protocols to ensure personnel safety and environmental protection. This compound, a chemical used in laboratory research, is classified as hazardous, necessitating specific handling and disposal procedures. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety and regulatory standards.
Hazard Profile and Safety Precautions
This compound is categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals with the following classifications:
-
Acute toxicity, Oral (Category 4)[1]
-
Acute aquatic toxicity (Category 1)[1]
-
Chronic aquatic toxicity (Category 1)[1]
The associated hazard statements are:
Due to these hazards, it is imperative to use appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
This compound Disposal Data Summary
| Identifier | Value | Source |
| CAS Number | 521310-51-0 | [1] |
| Molecular Formula | C33H36N2O3 | [1] |
| Molecular Weight | 508.65 g/mol | [1] |
| GHS Pictograms | Acute Toxicity (Harmful), Environment | [1] |
| Disposal Precautionary Statement | P501: Dispose of contents/ container to an approved waste disposal plant | [1] |
Step-by-Step Disposal Protocol
The primary directive for this compound disposal is to treat it as hazardous waste and transfer it to a licensed waste disposal facility. The following protocol outlines the necessary steps for researchers to ensure safe and compliant disposal.
Experimental Protocol: this compound Waste Segregation and Packaging
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials).
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Selection and Labeling:
-
Use a chemically resistant, leak-proof container with a secure screw-top cap.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (acute toxicity, environmental hazard).
-
-
Waste Accumulation:
-
Keep the waste container closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
-
Final Disposal Request:
-
Once the container is full or the project is complete, arrange for pickup by your institution's EHS department or a certified hazardous waste contractor.
-
Follow all institutional procedures for waste pickup requests.
-
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling MCP110
Essential Safety and Handling Guide for MCP110
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and effective use of this compound.
Chemical Identification and Hazards
This compound is a chemical compound with the CAS Number 521310-51-0 and molecular formula C33H36N2O3.[1] It is crucial to understand the hazards associated with this substance to implement appropriate safety measures.
| Hazard Classification (GHS) | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[1] | P264, P270, P301 + P312, P330, P501 |
| Acute Aquatic Toxicity (Category 1) | H400: Very toxic to aquatic life.[1] | P273, P391 |
| Chronic Aquatic Toxicity (Category 1) | H410: Very toxic to aquatic life with long lasting effects.[1] | P273, P391 |
Personal Protective Equipment (PPE)
Strict adherence to the recommended personal protective equipment is mandatory to prevent exposure.
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1] | Protects eyes from splashes and airborne particles. |
| Hand Protection | Protective gloves.[1] | Prevents skin contact and absorption. |
| Skin and Body Protection | Impervious clothing.[1] | Provides a barrier against accidental spills. |
| Respiratory Protection | Suitable respirator.[1] | Necessary when ventilation is inadequate or when handling powders to avoid inhalation. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
| Procedure | Detailed Steps |
| Safe Handling | - Avoid inhalation, and contact with eyes and skin.[1]- Prevent the formation of dust and aerosols.[1]- Use only in areas with appropriate exhaust ventilation.[1]- Do not eat, drink, or smoke when using this product.[1] |
| Storage Conditions | - Keep the container tightly sealed in a cool, well-ventilated area.[1]- Protect from direct sunlight and sources of ignition.[1]- Store at -20°C (as powder) or -80°C (in solvent).[1] |
| Incompatible Materials | - Strong acids/alkalis- Strong oxidizing/reducing agents.[1] |
Emergency and First Aid Procedures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Measures |
| If Swallowed | - Call a POISON CENTER or doctor/physician if you feel unwell.[1]- Rinse mouth.[1] |
| Eye Contact | - Remove any contact lenses.- Locate an eye-wash station and flush eyes immediately with large amounts of water.[1]- Separate eyelids with fingers to ensure adequate flushing.- Promptly call a physician.[1] |
| Skin Contact | - Rinse skin thoroughly with large amounts of water.[1]- Remove contaminated clothing and shoes.- Call a physician.[1] |
| Inhalation | - Immediately relocate yourself or the casualty to fresh air.[1] |
Disposal Plan
This compound and its container must be disposed of as hazardous waste.
| Waste Type | Disposal Method |
| This compound Compound | Dispose of contents/container to an approved waste disposal plant.[1] |
| Contaminated Packaging | Dispose of contents/container to an approved waste disposal plant.[1] |
To prevent environmental contamination, avoid releasing the chemical into drains, water courses, or the soil.[1] All spillages should be collected and disposed of appropriately.[1]
This compound Handling Workflow
The following diagram outlines the logical steps for safely handling this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
